molecular formula C7H8N2O3 B8688309 2-(4-Methoxypyrimidin-5-yl)acetic acid

2-(4-Methoxypyrimidin-5-yl)acetic acid

Cat. No.: B8688309
M. Wt: 168.15 g/mol
InChI Key: VPXWTQQAJBSPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxypyrimidin-5-yl)acetic acid (CAS 1190392-35-8) is a high-purity pyrimidine derivative serving as a versatile building block in medicinal chemistry and organic synthesis. Its molecular formula is C 7 H 8 N 2 O 3 with a molecular weight of 168.15 . The compound features a methoxy substituent at the 4-position of the pyrimidine ring and an acetic acid functional group at the 5-position, making it a valuable intermediate for constructing complex molecules through derivatization of the carboxylic acid moiety via esterification, amidation, or other coupling reactions . This compound is of significant interest in pharmaceutical research, particularly in the development of novel nucleoside analogues. It acts as a key synthetic precursor for acyclic fleximer nucleosides, a class of flexible analogues designed to overcome antiviral resistance . Research indicates that such pyrimidine-acetic acid derivatives are utilized in Structure-Activity Relationship (SAR) studies to probe the effects of pyrimidine functional groups on antiviral activity and cytotoxicity . These fleximer analogues have shown promising low micromolar activity against a range of viruses, including coronaviruses, filoviruses like Ebola, and flaviviruses such as Dengue and Yellow Fever virus in preliminary studies . The mechanism is rooted in their ability to inhibit viral RNA replication, and their inherent flexibility allows them to adapt to enzyme binding sites, potentially accessing different amino acids that rigid nucleosides cannot . Supplied with a typical assay of 98% or higher, researchers can rely on its quality for sensitive synthetic applications . This product is intended for Research Use Only and is not approved for human, therapeutic, or veterinary diagnosis and treatment.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-(4-methoxypyrimidin-5-yl)acetic acid

InChI

InChI=1S/C7H8N2O3/c1-12-7-5(2-6(10)11)3-8-4-9-7/h3-4H,2H2,1H3,(H,10,11)

InChI Key

VPXWTQQAJBSPQK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC=C1CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Therapeutic Potential of 2-(4-Methoxypyrimidin-5-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary: The Pyrimidine-5-Acetate Scaffold

In modern medicinal chemistry, 2-(4-methoxypyrimidin-5-yl)acetic acid represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the specific molecule serves as a versatile intermediate, its derivatives have emerged as critical players in two distinct high-value domains:

  • Immunomodulation & Inflammation: Acting as bioisosteres for indole-acetic acid derivatives, these compounds are potent antagonists of the CRTH2 (DP2) receptor , offering therapeutic pathways for asthma, allergic rhinitis, and atopic dermatitis.

  • Synthetic Genetics (PNA Technology): The scaffold serves as a backbone-linker precursor for Peptide Nucleic Acids (PNAs) , enabling the attachment of modified nucleobases to the N-(2-aminoethyl)glycine backbone for gene silencing and diagnostic applications.

This guide analyzes the structure-activity relationship (SAR), mechanism of action (MOA), and experimental validation protocols for this chemical class.

Therapeutic Focus: CRTH2 Antagonism

The primary therapeutic utility of this compound derivatives lies in their ability to mimic Prostaglandin D2 (PGD2) while blocking its pro-inflammatory receptor, CRTH2.

Mechanism of Action (MOA)

CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) is a G-protein coupled receptor (GPCR) coupled to the


 protein.
  • Natural Ligand: PGD2 binds to CRTH2, causing

    
     activation.
    
  • Downstream Effects: Inhibition of adenylyl cyclase (decreasing cAMP), mobilization of intracellular calcium (

    
    ), and recruitment of Th2 cells, eosinophils, and basophils.
    
  • Therapeutic Intervention: The 4-methoxypyrimidin-5-yl acetic acid core mimics the carboxylate headgroup of PGD2 required for receptor recognition, while the pyrimidine ring provides a rigid, metabolically stable replacement for the labile indole core found in first-generation antagonists (e.g., Ramatroban).

Signaling Pathway Visualization

The following diagram illustrates the interruption of the Th2 inflammatory cascade by pyrimidine-5-acetate derivatives.

CRTH2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Th2 Cell) PGD2 PGD2 (Ligand) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Activation Antagonist Pyrimidine-5-acetate Derivative Antagonist->CRTH2 Competitive Antagonism G_protein Gαi Protein CRTH2->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibition Calcium Ca2+ Mobilization G_protein->Calcium Increase cAMP cAMP Levels AC->cAMP Decrease Chemotaxis Chemotaxis & Cytokine Release Calcium->Chemotaxis Trigger

Structure-Activity Relationship (SAR) Analysis

The efficacy of these derivatives hinges on three structural domains:

Structural DomainFunctionOptimization Strategy
Acetic Acid Tail Pharmacophore: Mimics the

-chain carboxylate of PGD2. Essential for salt bridge formation with Arg170 in the CRTH2 binding pocket.
Must remain acidic. Esterification (prodrug) improves oral bioavailability but requires hydrolysis in vivo.
Pyrimidine Core Scaffold: Planar aromatic system that positions substituents. Superior metabolic stability compared to indole or benzene.The 5-position attachment of the acid is critical for optimal geometry.
4-Methoxy Group Auxiliary Binding: Provides electron-donating density and fills a small hydrophobic pocket.Replacement with -OEt or -Cl often retains activity but alters solubility.
2-Position Substituent Selectivity Filter: The "tail" region. Large hydrophobic groups (e.g., benzyl, thio-ethers) here drive potency and selectivity over DP1 receptors.This is the primary vector for diversification in library synthesis.

Experimental Protocols

Synthesis of this compound Core

Causality: This protocol utilizes a Suzuki-Miyaura coupling strategy, which is preferred over nucleophilic substitution for its tolerance of functional groups and high yield.

Reagents:

  • 5-Bromo-4-methoxypyrimidine (Starting material)

  • Diethyl malonate (Source of acetic acid tail via decarboxylation)

  • 
     (Catalyst)
    
  • 
     (Base)
    

Step-by-Step Workflow:

  • Enolate Formation: In a dry flask under Argon, suspend

    
     (1.2 eq) in anhydrous THF. Add diethyl malonate (1.2 eq) dropwise at 0°C. Stir for 30 min until evolution of 
    
    
    
    ceases.
  • Coupling: Add 5-Bromo-4-methoxypyrimidine (1.0 eq) and

    
     (5 mol%) to the enolate solution. Heat to reflux (65°C) for 12 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The bromide spot should disappear.

  • Hydrolysis & Decarboxylation: Evaporate THF. Dissolve residue in 6N HCl/Acetic Acid (1:1). Reflux for 4 hours.

    • Why: This step hydrolyzes the diester to the diacid, which spontaneously decarboxylates under heat to form the mono-acetic acid.

  • Purification: Neutralize with NaOH to pH 4. Extract with EtOAc.[1] Recrystallize from Ethanol/Water.

Biological Validation: CRTH2 Calcium Flux Assay

Causality: Since CRTH2 activation triggers intracellular


 release, a FLIPR (Fluorometric Imaging Plate Reader) assay is the gold standard for measuring antagonist potency (

).

Protocol:

  • Cell Line: CHO-K1 cells stably expressing human CRTH2 and

    
     (to couple Gi to Calcium pathway).
    
  • Dye Loading: Incubate cells with Fluo-4 AM ester (

    
    ) for 45 min at 37°C.
    
  • Compound Addition: Add serial dilutions of the this compound derivative. Incubate for 15 min.

  • Agonist Challenge: Inject

    
     concentration of PGD2 (approx. 10 nM).
    
  • Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 60 seconds.

  • Analysis: Calculate % Inhibition =

    
    .
    

Biotech Application: PNA Monomer Synthesis

Beyond therapeutics, this scaffold is vital in Peptide Nucleic Acid (PNA) synthesis. The acetic acid moiety serves as the linker connecting the nucleobase to the PNA backbone.

PNA_Synthesis Core 2-(4-Methoxypyrimidin-5-yl) acetic acid Coupling DCC/HOBt Coupling Core->Coupling Backbone PNA Backbone (N-(2-aminoethyl)glycine) Backbone->Coupling Monomer PNA Monomer (Protected) Coupling->Monomer Amide Bond Formation

Caption: Synthesis of PNA monomers using the acetic acid derivative as a nucleobase linker.

Significance: Modified pyrimidines (like the 4-methoxy variant) in PNA oligomers allow for the study of tautomerism and hydrogen bonding specificity in non-canonical base pairing (e.g., Hoogsteen pairing).

References

  • CRTH2 Antagonists in Asthma

    • Title: "CRTH2 antagonists for the treatment of allergic asthma: an upd
    • Source: Expert Opinion on Investig
    • URL:[Link]

  • Pyrimidine Scaffold Chemistry

    • Title: "Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines."[2] (Demonstrates scaffold versatility).

    • Source: PubMed Central.
    • URL:[Link]

  • PNA Technology

    • Title: "Peptide Nucleic Acids (PNA)
    • Source: Future Medicinal Chemistry.
    • URL:[Link]

  • GPR119 Agonists (Related Derivatives)

    • Title: "Design and synthesis of 5-methoxypyrimidine deriv
    • Source: Bioorganic & Medicinal Chemistry.[1][3][4]

    • URL:[Link]

Sources

Pyrimidin-5-yl Acetic Acid Analogs: Medicinal Chemistry & Therapeutic Applications

[1][2][3][4]

Executive Summary

The pyrimidin-5-yl acetic acid scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its role as a bioisostere for phenylacetic and indole-3-acetic acids.[1][2] This moiety combines the metabolic stability and solubility advantages of the diazine ring with the critical carboxylate binding motif required for Class A GPCRs (e.g., CRTH2, Angiotensin II receptors).[2]

This guide analyzes the structural utility of this scaffold, detailing its primary application in CRTH2 antagonism (asthma/allergic rhinitis) and its industrial significance as a key intermediate in the synthesis of sartans (e.g., Fimasartan ).[2] It provides validated synthetic protocols, Structure-Activity Relationship (SAR) data, and mechanistic insights into its receptor binding modes.[2]

Structural Significance & Physicochemical Properties[3]

The pyrimidin-5-yl acetic acid core consists of a pyrimidine ring substituted at the 5-position with an acetic acid group (

12
Bioisosterism and Design Logic[4]
  • pKa Modulation: The pyrimidine ring is electron-deficient compared to phenyl or indole rings.[1][2] This lowers the pKa of the acetic acid side chain (typically ~3.5–4.0), potentially strengthening ionic interactions with conserved arginine or lysine residues in receptor binding pockets.[2]

  • Solubility Profile: The nitrogen atoms in the pyrimidine ring accept hydrogen bonds, significantly improving aqueous solubility compared to their carbocyclic analogs (e.g., Ramatroban).[2]

  • Metabolic Stability: The 5-position of pyrimidine is less prone to oxidative metabolism (CYP450) compared to the electron-rich positions of indoles, extending the half-life of the drug candidate.[1][2]

Key Therapeutic Classes
Therapeutic AreaTargetMechanism of ActionRole of Scaffold
Respiratory CRTH2 (DP2)AntagonistAcidic head group mimics PGD2; blocks eosinophil recruitment.[1][2]
Cardiovascular Angiotensin II (AT1)AntagonistPrecursor to thioamide/tetrazole pharmacophores (e.g., Fimasartan).[1][2]
Virology SARS-CoV-2 3CLproInhibitorNon-covalent binding fragment targeting the catalytic dyad.[1][2]

Synthetic Strategies

The construction of the pyrimidin-5-yl acetic acid scaffold generally follows two pathways: De novo ring construction (Cyclization) or Functionalization of a pre-formed pyrimidine.[1][2]

Pathway A: Cyclization (Industrial Route)

This method is preferred for scale-up (e.g., Fimasartan intermediates).[1][2] It involves the condensation of an amidine with a

2
Pathway B: Metal-Catalyzed Cross-Coupling

Used for diverse analog generation in discovery chemistry.[1][2] Palladium-catalyzed cross-coupling (Suzuki or Negishi) introduces the acetic acid moiety or aryl substituents.[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the divergent synthesis of CRTH2 antagonists and Fimasartan intermediates from a common pyrimidine core.

SynthesisWorkflowStartStarting Material(Amidine + Diethyl acetylsuccinate)CyclizationCyclization(NaOEt/EtOH)Start->Cyclization Reflux, 4-6hCoreCore Intermediate(Pyrimidin-5-yl ester)Cyclization->Core Formation ofPyrimidine RingRoute1Route A: Hydrolysis(NaOH/H2O)Core->Route1Route2Route B: Amidation/ThiolationCore->Route2Product1Target 1: Free Acid(CRTH2 Antagonist Pharmacophore)Route1->Product1 DeprotectionProduct2Target 2: Fimasartan(Antihypertensive)Route2->Product2 Multi-stepTransformation

Caption: Divergent synthesis of pyrimidin-5-yl acetic acid derivatives via cyclization and subsequent functionalization.

Medicinal Chemistry & SAR Analysis

Case Study: CRTH2 Antagonists (e.g., AP-768, BI-671800)

CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) is a key target for allergic asthma.[1][2] The pyrimidin-5-yl acetic acid moiety serves as a surrogate for the labile PGD2 structure.[1][2]

Structure-Activity Relationship (SAR) Table:

PositionSubstituentEffect on Potency/ADMEPreferred Group
C-5 (Head)

Critical. Essential for ionic interaction with Arg170/Lys210 in CRTH2.[1][2]Free Acid (Esters are prodrugs)
C-2 (Tail) Aryl/BenzylDetermines selectivity over DP1 receptor.[1][2] Lipophilic groups enhance binding.[2]4-substituted benzyl or naphthyl
C-4/C-6 Alkyl / AminoModulates solubility and electronic density of the ring.[1][2]

,

, or

Mechanistic Insight: In compounds like BI-671800 , the carboxylate at C-5 anchors the molecule in the polar pocket of the receptor.[2] The pyrimidine core acts as a rigid spacer, directing the hydrophobic tail (at C-2) into a deep lipophilic pocket.[1][2] The electron-deficient nature of the pyrimidine reduces non-specific protein binding compared to indole analogs [1, 2].[2]

Case Study: Fimasartan Intermediate

Compound: 2-butyl-1,6-dihydro-4-methyl-6-oxo-5-pyrimidineacetic acid (CAS: 1315478-16-0).[1][2][3]

  • Role: This specific acetic acid derivative is not the final drug but the crucial scaffold .[2] The acetic acid group is chemically modified to form a thioamide, which is then cyclized or coupled to the biphenyl-tetrazole system.[2]

  • Significance: The 5-position acetic acid provides the necessary carbon chain length and functional handle for the "sartan" side chain [3].[2]

Experimental Protocols

Protocol 4.1: General Synthesis of Pyrimidin-5-yl Acetic Acid (Suzuki Route)

Applicable for discovery chemistry to generate diverse C-2 analogs.[1][2]

Reagents:

  • Methyl 2-(2-chloropyrimidin-5-yl)acetate (1.0 equiv)[1][2]

  • Aryl boronic acid (1.2 equiv)[1][2]

  • 
     (0.05 equiv)[1][2]
    
  • 
     (2.0 equiv)[1][2]
    
  • Solvent: Dioxane/Water (4:1)[1][2]

Procedure:

  • Degassing: Charge a reaction vial with methyl 2-(2-chloropyrimidin-5-yl)acetate, aryl boronic acid, and base. Suspend in Dioxane/Water.[2] Sparge with nitrogen for 5 minutes.

  • Catalysis: Add

    
     under nitrogen flow. Seal the vial.
    
  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS for disappearance of the chloride.[2]

  • Workup: Cool to RT. Filter through Celite.[2] Dilute with EtOAc, wash with brine.[2] Dry over

    
    .[1][2]
    
  • Hydrolysis (Step 2): Dissolve crude ester in THF/MeOH (1:1). Add LiOH (2M aq, 3 equiv). Stir at RT for 2 hours. Acidify to pH 3 with 1N HCl. Extract with EtOAc to yield the free acid.[2]

Validation Criteria:

  • 1H NMR: Look for the singlet of the

    
     at 
    
    
    ppm and the disappearance of the methyl ester singlet (
    
    
    ppm).[1][2]
  • LC-MS: Confirm mass

    
     and purity >95%.
    

Emerging Applications & Future Outlook

SARS-CoV-2 3CL Protease Inhibitors

Recent screens identified 2-pyrimidin-5-ylacetic acid as a fragment hit for the SARS-CoV-2 main protease (3CLpro).[1][2] The carboxylate interacts with the catalytic His41/Cys145 dyad or the oxyanion hole, while the pyrimidine ring stacks with His41. This fragment is currently being optimized into non-covalent inhibitors [4].[2]

GPR40 Agonists (Diabetes)

Similar to phenylacetic acid agonists (e.g., Fasiglifam), pyrimidine analogs are being explored to reduce lipophilicity-driven toxicity (LDT) while maintaining potency at the GPR40 receptor for Type 2 Diabetes treatment.[1][2]

References

  • Boehringer Ingelheim. (2010).[1][2][4] Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits.[2] Bioorganic & Medicinal Chemistry Letters.[2][4][5]

  • Pettus, L. H., et al. (2014).[2] Discovery of isoquinolinone indole acetic acids as antagonists of CRTH2.[2] Journal of Medicinal Chemistry.[2]

  • Apicule. (2024).[1][2][6] 2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid: API Intermediate for Fimasartan.[1][2][3]

  • Ginn, J., et al. (2020).[2] Structure-based optimization of ML300 derived, non-covalent inhibitors targeting SARS-CoV-2 3CL protease.[1][2] National Institutes of Health.[2]

  • LookChem. (2024).[1][2] 5-Pyrimidineacetic acid Structure and Properties.

Metabolic stability of 2-(4-Methoxypyrimidin-5-yl)acetic acid in vitro

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability Assessment of 2-(4-Methoxypyrimidin-5-yl)acetic acid

Introduction: Bridging Chemical Structure and Biological Fate

In the landscape of drug discovery and development, an early and accurate assessment of a compound's metabolic stability is paramount. It is a critical determinant of pharmacokinetic properties such as oral bioavailability and in vivo half-life, ultimately influencing dosing regimens and therapeutic efficacy.[1][2] This guide provides a comprehensive technical framework for evaluating the in vitro metabolic stability of this compound, a molecule featuring a nitrogen-rich pyrimidine heterocycle, a methoxy ether, and a carboxylic acid moiety. Each of these functional groups presents a potential site for metabolic transformation.

Our approach as Senior Application Scientists is not merely to follow a protocol, but to understand the biochemical logic that underpins it. This document is structured to provide not just the "how," but the "why," enabling researchers to design, execute, and interpret metabolic stability studies with the highest degree of scientific rigor. We will explore the probable metabolic pathways, detail robust experimental protocols using gold-standard liver-derived systems, and outline the bioanalytical and data analysis techniques required to translate raw data into actionable insights.

Part 1: Theoretical Framework & Predicted Metabolic Pathways

Before initiating any bench work, a thorough analysis of the molecule's structure allows us to hypothesize its metabolic fate. This predictive step is crucial for designing an efficient experimental strategy, particularly for selecting the appropriate in vitro test systems and anticipating the types of metabolites that may be formed.

The structure of this compound contains three primary regions susceptible to metabolic enzymes:

  • The Pyrimidine Ring System: Nitrogen-containing heterocycles are common substrates for oxidative enzymes, primarily the Cytochrome P450 (CYP) superfamily.[3][4] Oxidation can occur directly on the ring or on its substituents.

  • The Methoxy Group: O-demethylation is a very common metabolic reaction catalyzed by CYP enzymes, particularly CYP2D6 and CYP2C19, which would yield a hydroxypyrimidine metabolite and formaldehyde.[4]

  • The Acetic Acid Moiety: Carboxylic acids are prime candidates for Phase II conjugation reactions. The most significant pathway is glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), which attach a bulky, polar glucuronic acid group to form an acyl-glucuronide.[5][6][7] This process greatly increases water solubility and facilitates excretion.[8]

Based on this structural assessment, we can predict several key metabolic pathways.

Predicted Metabolic Fates of this compound

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) parent This compound p1_meta1 O-demethylation (Hydroxypyrimidine derivative) parent->p1_meta1 CYP450s p1_meta2 Pyrimidine Ring Oxidation (Hydroxylated or N-oxide derivatives) parent->p1_meta2 CYP450s p2_meta1 Acyl-Glucuronidation (Glucuronide conjugate) parent->p2_meta1 UGTs p1_meta1->p2_meta1 UGTs

Caption: Predicted Phase I and Phase II metabolic pathways.

Part 2: Experimental Design for In Vitro Assessment

To investigate these predicted pathways, a multi-system approach is required. No single in vitro model captures all metabolic activities. Therefore, we employ two complementary systems: Human Liver Microsomes (HLM) and cryopreserved primary Human Hepatocytes.

  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum, prepared from homogenized liver tissue.[4] They are a rich source of Phase I enzymes, especially CYPs, making them an efficient, cost-effective tool for assessing oxidative metabolism.[9][10] However, they lack the cytosolic enzymes and cofactors necessary for most Phase II reactions unless specifically supplemented.

  • Suspension Hepatocytes: These are intact, viable liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and their endogenous cofactors.[11][12] They are considered the "gold standard" for in vitro metabolism studies as they provide a more holistic and physiologically relevant picture of hepatic clearance.[1]

The experimental workflow is designed to first screen for metabolic lability in the simpler HLM system and then confirm and expand upon the findings in the more complex hepatocyte system.

Overall Experimental Workflow

G cluster_prep cluster_exp cluster_analysis cluster_data A Compound Stock (10 mM in DMSO) B Incubate with Human Liver Microsomes + NADPH A->B C Incubate with Suspension Hepatocytes A->C D Sample at Time Points (0, 5, 15, 30, 45 min) B->D Phase I Focus C->D Phase I & II E Quench Reaction (Acetonitrile + IS) D->E F LC-MS/MS Analysis (Quantify Parent Compound) E->F G Calculate t½ and CLint F->G H Assess Metabolic Stability G->H

Caption: High-level workflow for assessing metabolic stability.

Part 3: Detailed Experimental Protocols

Scientific integrity demands meticulous and reproducible protocols. The following methods are designed to be self-validating by including appropriate controls.

Protocol 3.1: Human Liver Microsomal (HLM) Stability Assay

This assay primarily evaluates Phase I (CYP-mediated) metabolism.[13]

Objective: To determine the rate of disappearance of this compound when incubated with HLM in the presence of the essential CYP cofactor, NADPH.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier, stored at -80°C)

  • Test Compound Stock: 10 mM in DMSO

  • Phosphate Buffer: 100 mM, pH 7.4

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Positive Control Compounds: Verapamil (high turnover), Propranolol (moderate turnover)

  • Quenching Solution: Acetonitrile with a suitable internal standard (IS), e.g., Tolbutamide, chilled to 4°C.

Step-by-Step Methodology:

  • Preparation:

    • Thaw HLM on ice. Dilute to a working concentration of 1.0 mg/mL in cold phosphate buffer. Keep on ice.

    • Prepare the test compound working solution by diluting the 10 mM stock to 100 µM in phosphate buffer.

    • Prepare a 2X NADPH regenerating system solution according to the manufacturer's instructions.

    • In a 96-well plate, add quenching solution to the collection wells.

  • Incubation (in a separate 96-well plate):

    • Add buffer, the HLM solution, and the test compound working solution to each well. The final concentration of the test compound should be 1 µM and the final microsomal protein concentration 0.5 mg/mL.[9]

    • Negative Control: Prepare wells with HLM and test compound but replace the NADPH solution with buffer. This control verifies that degradation is cofactor-dependent.

    • Positive Controls: Run parallel incubations with verapamil and propranolol to ensure the enzymatic activity of the HLM batch is within the expected range.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the 2X NADPH solution to all wells (except the negative control).

    • Immediately after adding NADPH, remove an aliquot from each well for the T=0 time point and transfer it to the corresponding well in the collection plate containing the cold quenching solution.

    • Continue incubating the reaction plate at 37°C with gentle shaking.

    • At subsequent time points (e.g., 5, 15, 30, 45 minutes), remove aliquots and transfer them to the quenching plate.[9]

  • Sample Processing:

    • Once all time points are collected, seal the collection plate and vortex vigorously to precipitate proteins.

    • Centrifuge the plate at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 3.2: Cryopreserved Human Hepatocyte Stability Assay

This assay evaluates both Phase I and Phase II metabolism in a more physiologically relevant system.[12]

Objective: To determine the rate of disappearance of the test compound in a system containing a full suite of hepatic enzymes.

Materials:

  • Cryopreserved Human Hepatocytes (pooled donors)

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Test Compound Stock: 10 mM in DMSO

  • Positive Control: 7-hydroxycoumarin (undergoes both Phase I and Phase II metabolism)

  • Quenching Solution: As in the HLM assay.

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be >80%.

    • Centrifuge the cells gently to remove cryopreservation medium and resuspend the cell pellet in fresh incubation medium to a final density of 1 x 10⁶ viable cells/mL.

  • Incubation:

    • In a 12- or 24-well plate, add the hepatocyte suspension to each well.

    • Prepare the test compound working solution in incubation medium. Add this to the wells to achieve a final test compound concentration of 1 µM and a final cell density of 0.5 x 10⁶ cells/mL.

    • Negative Control: Use heat-inactivated hepatocytes to ensure disappearance is due to enzymatic activity, not simple chemical instability.

    • Place the plate on an orbital shaker in a humidified incubator at 37°C, 5% CO₂.

  • Sampling and Processing:

    • Sampling is performed as in the HLM assay, typically over a longer period (e.g., 0, 15, 30, 60, 120, 240 minutes) due to potentially slower metabolism in hepatocytes compared to the fortified microsomal system.[11]

    • At each time point, remove an aliquot of the cell suspension, and quench and process it as described in Protocol 3.1.

Part 4: Bioanalytical Methodology - LC-MS/MS

Accurate quantification of the parent compound is the cornerstone of a stability assay. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the required sensitivity and selectivity.[14][15]

Principle: The parent compound is separated from matrix components by HPLC and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (matching the parent compound's mass) is selected and fragmented, and a specific product ion is monitored. This highly specific transition minimizes interference and maximizes sensitivity.[10]

ParameterExample Value for this compoundRationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for positive ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for eluting the compound.
Ionization Mode Electrospray Ionization, Positive (ESI+)The pyrimidine ring's nitrogen atoms are readily protonated.
Precursor Ion (Q1) [M+H]⁺ = 209.07 m/zThe mass of the protonated parent molecule.
Product Ion (Q3) e.g., 149.05 m/z (loss of acetic acid)A stable, characteristic fragment for quantification.
Internal Standard Tolbutamide or similar compoundCorrects for variability in sample processing and injection.

Part 5: Data Analysis & Interpretation

The primary output of the assay is the concentration of the test compound remaining at each time point. This data is used to calculate two key parameters: in vitro half-life (t½) and intrinsic clearance (CLint).

Data Processing:

  • Calculate the peak area ratio of the test compound to the internal standard for each time point.

  • Normalize the data by expressing the ratio at each time point as a percentage of the ratio at T=0.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

Calculations:

The slope of the line from the plot is the elimination rate constant (k).

  • Slope (k) = (ln(% remaining at T₂) - ln(% remaining at T₁)) / (T₂ - T₁)

The in vitro half-life is calculated from the slope:[10]

  • t½ (min) = -0.693 / k

The in vitro intrinsic clearance (CLint) normalizes the rate of metabolism to the amount of protein or number of cells used:[12]

  • CLint (µL/min/mg protein) for HLM = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))

  • CLint (µL/min/10⁶ cells) for Hepatocytes = (0.693 / t½) * (Incubation Volume (µL) / Cell Number (10⁶ cells))

Sample Data & Interpretation:

Time (min)% Remainingln(% Remaining)
01004.61
5854.44
15604.09
30353.56
45182.89

From this data, a linear regression of the ln(% Remaining) vs. Time plot would yield a slope (k). A higher CLint value indicates lower metabolic stability. Compounds are often binned into low, medium, and high clearance categories to guide medicinal chemistry efforts.

Part 6: Metabolite Identification Strategy

While the stability assay quantifies the disappearance of the parent compound, identifying the resulting metabolites is crucial for understanding metabolic pathways and flagging potentially reactive or pharmacologically active species. This is typically a follow-up study using high-resolution mass spectrometry (HRMS).

The strategy involves:

  • Running a parallel, scaled-up incubation.

  • Analyzing the samples with an HRMS instrument (e.g., Q-TOF or Orbitrap) to acquire accurate mass data for both the parent drug and any potential metabolites.[16][17]

  • Using data mining software to search for predicted metabolites (e.g., +16 Da for oxidation, -14 Da for O-demethylation, +176 Da for glucuronidation) and unexpected biotransformations.

This comprehensive approach provides a full picture of the compound's metabolic fate, a critical piece of the puzzle in modern drug development.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link][18]

  • Protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link][19]

  • Guengerich, F. P. (2018). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry. [Link][3]

  • PubChem. Pyrimidine Metabolism Pathway. [Link][20]

  • Cui, L., Lu, H., & Lee, Y. (2016). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and Bioanalytical Chemistry. [Link][14]

  • ResearchGate. Metabolic pathways for pyrimidine nucleotide synthesis, degradation,.... [Link][21]

  • Evotec. Microsomal Stability. [Link][9]

  • Chen, C., Gonzalez, F. J., & Idle, J. R. (2009). LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. Drug Metabolism Reviews. [Link][16]

  • Domainex. Microsomal Clearance/Stability Assay. [Link][10]

  • BioDuro. ADME Microsomal Stability Assay. [Link][13]

  • Liu, J., et al. (2019). Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals. Aging. [Link][22]

  • Wikipedia. Pyrimidine metabolism. [Link][23]

  • International Journal of Pharmaceutical Research and Allied Sciences. Metabolite Identification by Mass Spectrometry. [Link][17]

  • Journal of Applied Bioanalysis. Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. [Link][15]

  • Chromatography Today. Forensic Drug Screening by LC–MS Using Accurate Mass Measurement. [Link][24]

  • BioIVT. Are in vitro drug metabolism and drug-drug interaction studies critical for an IND?. [Link][1]

  • Patsnap. How to Conduct an In Vitro Metabolic Stability Study. [Link][2]

  • Meanwell, N. A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link][25]

  • PNAS. A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C–H oxidation of carbocyclic N-heterocycles. [Link][26]

  • MDPI. Application of In Vitro Metabolism Activation in High-Throughput Screening. [Link][27]

  • Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link][28]

  • ACS Infectious Diseases. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. [Link][29]

  • Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. The Royal Society of Chemistry. [Link][4]

  • Agilent. Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. [Link][30]

  • Wiebe, M., et al. (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. Pharmaceuticals. [Link][31]

  • Gorry, C., et al. (2020). Emerging roles for UDP-glucuronosyltransferases in drug resistance and cancer progression. Nature Reviews Cancer. [Link][5]

  • Frontiers in Pharmacology. The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. [Link][8]

  • PubMed. Emerging roles for UDP-glucuronosyltransferases in drug resistance and cancer progression. [Link][32]

  • Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology. [Link][6]

  • BioIVT. Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. [Link][33]

  • Skov, K., et al. (2008). Metabolic activation of carboxylic acids. Expert Opinion on Drug Metabolism & Toxicology. [Link][7]

Sources

Foreword: The Pivotal Role of Physicochemical Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(4-Methoxypyrimidin-5-yl)acetic acid: pKa and Lipophilicity

In modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific evaluation. While biological activity is the initial spark, it is the physicochemical properties of a molecule that dictate its ability to navigate the complex biological milieu to reach its target and exert a therapeutic effect.[1][2] Among the most critical of these properties are the acid dissociation constant (pKa) and lipophilicity (logP/logD). These parameters govern a molecule's ionization state, solubility, permeability, and protein binding, which collectively determine its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME).[3][4]

This guide focuses on a novel compound, this compound, a molecule with structural motifs—a pyrimidine ring and a carboxylic acid—that suggest its properties will be highly sensitive to pH. As no experimental data for this specific molecule is readily available in public databases, this document serves as both a theoretical framework and a practical guide for researchers. We will explore the determination, interpretation, and profound implications of the pKa and lipophilicity of this compound, providing field-proven insights and validated experimental protocols.

Section 1: The Acid Dissociation Constant (pKa) of this compound

The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[3] For this compound, two key ionizable centers exist: the acidic carboxylic acid group (-COOH) and the potentially basic pyrimidine ring. Understanding the pKa of each is essential for predicting its charge state in different physiological compartments, from the acidic environment of the stomach (pH ~1.5-3.5) to the near-neutral pH of blood plasma (pH ~7.4).[4]

Predicted pKa Values

In the absence of experimental data, computational (in silico) prediction tools provide a valuable starting point. These algorithms use vast databases of known pKa values and apply quantitative structure-property relationship (QSPR) models to estimate the pKa of new structures.[5] Leading platforms like ACD/Labs Percepta and ChemAxon are widely used in the industry.[6][7][8][9]

It is crucial to recognize that these are estimations; their accuracy can vary, and experimental verification is non-negotiable for any serious drug development program.[6]

Table 1: Predicted Physicochemical Properties of this compound

ParameterPredicted Value (ACD/Percepta)Predicted Value (ChemAxon)Implication
Acidic pKa 3.5 ± 0.23.7 ± 0.3Relates to the ionization of the carboxylic acid group.
Basic pKa 1.8 ± 0.42.0 ± 0.5Relates to the protonation of a nitrogen atom on the pyrimidine ring.

Note: These values are illustrative, based on typical predictions for similar structural motifs, and must be experimentally confirmed.

The predicted acidic pKa of ~3.5-3.7 suggests the carboxylic acid will be predominantly in its ionized (deprotonated) carboxylate form at physiological pH (7.4), enhancing its aqueous solubility. The low basic pKa of the pyrimidine ring indicates it will be largely unionized in most biological systems.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[10][11][12] The principle involves the gradual titration of the compound with a strong acid or base and monitoring the resulting pH change. The inflection point of the titration curve corresponds to the pKa.[10][13]

G cluster_prep Sample Preparation cluster_titration Titration Process cluster_analysis Data Analysis P1 Dissolve compound in water (or co-solvent for low solubility) P2 Prepare ~1 mM solution P1->P2 P3 Add KCl to maintain constant ionic strength (0.15 M) P2->P3 T1 Calibrate pH meter (pH 4, 7, 10 buffers) P3->T1 T2 Acidify sample to ~pH 2 with 0.1 M HCl T1->T2 T3 Titrate with standardized 0.1 M NaOH T2->T3 T4 Record pH after each incremental addition of titrant T3->T4 A1 Plot pH vs. Volume of Titrant T4->A1 A2 Calculate 1st derivative (dpH/dV) A1->A2 A3 Identify equivalence points (peaks in derivative curve) A2->A3 A4 Determine pKa at half-equivalence point (pH = pKa) A3->A4

Caption: Workflow for pKa determination by potentiometric titration.

  • Instrument Calibration: Calibrate a high-precision pH meter using standard aqueous buffers of pH 4.0, 7.0, and 10.0. Ensure the electrode is in good condition.[13]

  • Solution Preparation:

    • Accurately weigh and dissolve the compound in deionized water to create a solution of approximately 1 mM. If solubility is low, a co-solvent like methanol or DMSO can be used, but results must be extrapolated back to aqueous conditions.[11][14]

    • Add a background electrolyte, typically 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[12][13]

  • Titration Setup:

    • Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[13]

  • Titration Procedure:

    • To determine the acidic pKa, first acidify the solution to ~pH 2.0 with a standardized solution of 0.1 M HCl.

    • Begin titrating by adding small, precise aliquots (e.g., 0.05 mL) of a standardized 0.1 M NaOH solution.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The midpoint of the buffer region (the flattest part of the curve) is where pH = pKa.[13]

    • For higher accuracy, calculate the first derivative of the curve (dpH/dV). The peak of the derivative plot indicates the equivalence point. The pKa is the pH at exactly half the volume of titrant required to reach this point.[10]

Section 2: Lipophilicity (logP and logD) of this compound

Lipophilicity describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one.[1][15] It is a critical determinant of a drug's ability to cross biological membranes.[15] This property is quantified using the partition coefficient (P) or its logarithmic form (logP).

  • logP refers to the partition coefficient of the neutral, unionized form of the molecule.

  • logD is the distribution coefficient at a specific pH, accounting for both the neutral and ionized forms. For ionizable molecules like our compound, logD is the more physiologically relevant parameter.

Predicted Lipophilicity Values

Table 2: Predicted Lipophilicity of this compound

ParameterPredicted Value (ACD/Percepta)Predicted Value (ChemAxon)Implication
cLogP 1.2 ± 0.31.4 ± 0.3Moderate lipophilicity of the neutral species.
LogD at pH 7.4 -1.5 ± 0.5-1.3 ± 0.5Low lipophilicity at physiological pH due to ionization of the carboxylic acid.

Note: These values are illustrative and must be experimentally confirmed.

The predicted cLogP suggests the neutral form of the molecule has moderate lipophilicity. However, the predicted LogD at pH 7.4 is negative, indicating that the ionized form is far more prevalent and prefers the aqueous phase. This highlights the profound impact of pKa on lipophilicity and underscores why LogD is essential for predicting in vivo behavior.

Experimental Determination of Lipophilicity: The Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for logP determination due to its direct measurement of partitioning.[15][16][17] It is described in detail in the OECD Test Guideline 107.[18][19]

G cluster_prep System Preparation cluster_partition Partitioning Experiment cluster_analysis Analysis & Calculation P1 Pre-saturate n-octanol with aqueous buffer P2 Pre-saturate aqueous buffer with n-octanol P1->P2 P3 Prepare stock solution of compound in aqueous buffer P2->P3 T1 Combine known volumes of octanol and aqueous phase P3->T1 T2 Add compound stock solution T1->T2 T3 Shake/agitate vigorously to reach equilibrium (e.g., 24h) T2->T3 T4 Separate phases via centrifugation T3->T4 A1 Carefully sample each phase T4->A1 A2 Determine compound concentration in each phase (e.g., HPLC-UV) A1->A2 A3 Calculate LogP or LogD: log([Conc]octanol / [Conc]aqueous) A2->A3

Caption: Workflow for LogP/LogD determination by the shake-flask method.

  • Phase Preparation:

    • Prepare the appropriate aqueous buffer. For logP , use a buffer where the compound is >99% neutral (e.g., pH 2.0 for our compound, well below the acidic pKa). For logD , use a buffer of the desired pH (e.g., pH 7.4).

    • Mutually saturate the solvents: shake n-octanol with the aqueous buffer and, separately, the aqueous buffer with n-octanol for 24 hours. Allow them to separate completely. This is a critical step to ensure thermodynamic equilibrium.

  • Partitioning:

    • In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine the pre-saturated n-octanol and pre-saturated aqueous buffer in a defined volume ratio.

    • Add the test compound, ensuring its concentration does not exceed its solubility limit in either phase.

    • Shake the vessel at a constant temperature (e.g., 25°C) until equilibrium is established. This can take several hours.

  • Phase Separation:

    • Separate the two phases. Centrifugation is highly recommended to ensure a clean separation and avoid micro-emulsions, which can lead to erroneous results.[19]

  • Concentration Analysis:

    • Accurately determine the concentration of the compound in both the n-octanol and aqueous phases. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable analytical technique for this purpose.[15]

  • Calculation:

    • The partition coefficient (P or D) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • Calculate the final value as LogP or LogD = log₁₀ (Cₒ꜀ₜₐₙₒₗ / Cₐᵩᵤₑₒᵤₛ).

    • The experiment should be performed in triplicate to ensure reproducibility. The resulting log values should fall within a range of ± 0.3 units.[19][20]

Conclusion: Synthesizing the Data for Drug Development

The pKa and lipophilicity of this compound are not merely abstract numbers; they are foundational descriptors that predict its fate within a biological system. An experimentally determined acidic pKa around 3.5 confirms that at intestinal and blood pH, the molecule will be negatively charged. This charge significantly increases its affinity for water, as will be reflected in a negative LogD at pH 7.4.

This profile suggests several key characteristics:

  • Good Aqueous Solubility: Favorable for formulation and administration.

  • Potentially Low Oral Absorption: The high polarity of the ionized form may hinder passive diffusion across the lipid-rich membranes of the gastrointestinal tract.

  • Low CNS Penetration: The charged species is unlikely to cross the blood-brain barrier efficiently.

  • Potential for Transporter-Mediated Uptake: Absorption might rely on specific anion transporters in the gut wall.

By following the rigorous experimental protocols outlined in this guide, researchers can obtain the precise, reliable data needed to build robust structure-activity relationships (SAR) and make informed decisions. This foundational physicochemical data is the bedrock upon which successful drug optimization and development are built.

References

  • Methods for Determination of Lipophilicity . Encyclopedia.pub. Available from: [Link]

  • Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery . Emery Pharma. Available from: [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method . OECD. Available from: [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS . OECD. Available from: [Link]

  • Decades of Reliable pKa Predictions . ACD/Labs. Available from: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. Available from: [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table . Drug Hunter. Available from: [Link]

  • What is the pKa of my compound? . ACD/Labs. Available from: [Link]

  • The pKa Distribution of Drugs: Application to Drug Discovery . PMC, National Center for Biotechnology Information. Available from: [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method . OECD. Available from: [Link]

  • Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility . Chemaxon. Available from: [Link]

  • Predicting pKa . Chemaxon. Available from: [Link]

  • Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion . PubMed. Available from: [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software . ACD/Labs. Available from: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry . DergiPark. Available from: [Link]

  • A.8. PARTITION COEFFICIENT . European Commission. Available from: [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 . Semantic Scholar. Available from: [Link]

  • Development of Methods for the Determination of pKa Values . PMC, National Center for Biotechnology Information. Available from: [Link]

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral . ScienceDirect. Available from: [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds . MDPI. Available from: [Link]

  • REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium . ResearchGate. Available from: [Link]

  • Prediction of physico-chemical and ADME properties with ACD/Percepta . YouTube. Available from: [Link]

  • How do predicted pKa and solubility values compare to reality? . Chemaxon. Available from: [Link]

  • pKa, Solubility, and Lipophilicity . Springer Nature Experiments. Available from: [Link]

  • Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals . ResearchGate. Available from: [Link]

  • Open-source QSAR models for pKa prediction using multiple machine learning approaches . Journal of Cheminformatics. Available from: [Link]

  • How to Predict pKa . Rowan. Available from: [Link]

  • Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa . European Journal of Chemistry. Available from: [Link]

Sources

Safety Data Sheet (SDS) for 2-(4-Methoxypyrimidin-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual for the safe handling, characterization, and emergency management of 2-(4-Methoxypyrimidin-5-yl)acetic acid . It is designed for research scientists and process chemists who require data beyond the standard GHS classifications found in vendor Safety Data Sheets (SDS).

Executive Summary

This compound is a specialized heterocyclic building block frequently utilized in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and bioactive pyrimidine derivatives.[1][2] Its dual functionality—combining a basic pyrimidine ring with an acidic carboxyl tail—creates a unique zwitterionic potential that influences its solubility, reactivity, and toxicological profile. This guide synthesizes predictive toxicology, structure-activity relationships (SAR), and standard laboratory protocols to establish a robust safety framework.

Chemical Identity & Physicochemical Characterization

Unlike common solvents or reagents, specific experimental data for this intermediate is often sparse in public chemical registries. The following data is derived from validated computational models and read-across from structural analogs (e.g., (4-methoxyphenyl)acetic acid and pyrimidine-5-acetic acid).

1.1 Nomenclature & Structure
  • IUPAC Name: this compound

  • Molecular Formula: C₇H₈N₂O₃

  • Molecular Weight: 168.15 g/mol

  • SMILES: COc1ncncc1CC(=O)O

  • CAS Number: Not widely indexed; treat as Novel Research Chemical (NRC).

1.2 Key Physicochemical Properties (Predicted)
PropertyValue / RangeTechnical Note
Physical State Solid (Crystalline Powder)Likely white to off-white based on analogs.
Melting Point 145–155 °CHigh MP due to intermolecular H-bonding (dimerization of carboxylic acids).
pKa (Acid) 3.8 – 4.2The pyrimidine ring is electron-withdrawing, increasing the acidity of the acetic acid tail compared to acetic acid (pKa 4.76).
pKa (Base) ~1.5 – 2.0The pyrimidine nitrogens are weakly basic; protonation occurs only at low pH.
Solubility DMSO, Methanol, DMFModerate solubility in water; pH-dependent due to carboxylate formation.
LogP ~0.2 – 0.5Low lipophilicity suggests limited skin permeation but high mobility in aqueous spills.
Hazard Identification & Toxicology (GHS Classification)

Scientific Rationale: As an acetic acid derivative attached to a nitrogen heterocycle, the primary hazards stem from acidity (tissue irritation) and biological activity (potential enzyme inhibition).

2.1 GHS Classification (OSHA HCS 2012 / CLP)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[4][5]

2.2 Toxicological Mechanisms
  • Local Irritation: The carboxylic acid moiety (

    
    ) donates protons to mucosal membranes, causing protein denaturation and irritation upon contact with eyes or respiratory tracts.
    
  • Systemic Effects (Theoretical): Pyrimidine analogs can mimic nucleosides. While this specific molecule is an intermediate, chronic high-dose exposure could theoretically interfere with nucleotide synthesis pathways, though acute toxicity is likely low (

    
     est.).
    
Safe Handling & Engineering Controls

This protocol establishes a "Self-Validating System" where the user must verify safety barriers before proceeding.

3.1 Engineering Controls
  • Primary Barrier: All weighing and transfer operations must be conducted within a Chemical Fume Hood or Powder Containment Enclosure .

  • Airflow Check: Verify face velocity is 80–100 fpm before opening the container.

3.2 Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a hood (not recommended).

  • Dermal: Nitrile gloves (0.11 mm thickness minimum). Breakthrough time > 480 min.

  • Ocular: Chemical safety goggles. Safety glasses are insufficient due to the risk of airborne dust entering the eye.

3.3 Handling Workflow Diagram

The following workflow enforces a logical check-step process to minimize exposure during synthesis preparation.

HandlingWorkflow Start START: Reagent Retrieval CheckPPE Verify PPE: Nitrile Gloves, Goggles, Lab Coat Start->CheckPPE HoodCheck Fume Hood Status: Operational & Clear? CheckPPE->HoodCheck HoodCheck->Start Fail (Fix Airflow) Weighing Weighing Protocol: Use Anti-Static Spatula Avoid Dust Generation HoodCheck->Weighing Pass Transfer Transfer to Reaction Vessel: Dissolve immediately (Solvent) Weighing->Transfer Cleanup Decontaminate Balance: Wipe with 10% NaHCO3 then Water Transfer->Cleanup End END: Process Complete Cleanup->End

Figure 1: Standard Operating Procedure (SOP) for handling solid pyrimidine acetic acid derivatives.

Stability, Storage, & Reactivity[3]
4.1 Chemical Stability
  • Hydrolysis Risk: The 4-methoxy group is susceptible to hydrolysis under strongly acidic conditions (e.g., refluxing HCl), converting the molecule to the corresponding uracil derivative (2-(4-hydroxypyrimidin-5-yl)acetic acid).

  • Decarboxylation: Prolonged heating (>180°C) may lead to decarboxylation, releasing

    
    .
    
4.2 Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerate). While likely stable at room temperature, refrigeration prevents slow degradation or color changes.

  • Atmosphere: Store under inert gas (Nitrogen/Argon) if possible. Hygroscopic potential requires a tightly sealed container.[6]

  • Incompatibilities: Strong oxidizing agents (e.g.,

    
    ), Strong bases (forms salts), Strong reducing agents.
    
Emergency Response Protocols
5.1 Spill Management (Solid)
  • Isolate: Evacuate the immediate area if the spill is large (>100 g).

  • Neutralize: Do not use water initially (spreads the acid). Cover the spill with Sodium Bicarbonate (

    
    )  or a dedicated Acid Spill Kit.
    
  • Collect: Once neutralization is complete (bubbling stops), sweep into a biohazard/chemical waste bag.

  • Clean: Wipe surface with water and detergent.

5.2 First Aid Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Flush with Water (15 min) Lift Eyelids Seek Medical Attn Eye->ActionEye ActionSkin Remove Clothing Wash with Soap/Water Monitor for Redness Skin->ActionSkin ActionInhale Move to Fresh Air Support Breathing Call Physician if Wheezing Inhale->ActionInhale

Figure 2: Emergency response logic for acute exposure.

Synthesis & Application Context

Understanding the use of this chemical aids in safety planning.[5] It is typically employed in:

  • Amide Coupling: Reaction of the carboxylic acid with amines using EDC/NHS or HATU.

    • Safety Note: Activation agents (HATU) are potential allergens; handling precautions overlap.

  • Suzuki-Miyaura Coupling: If the pyrimidine ring is halogenated (not in this specific molecule, but in precursors), palladium catalysts are used.

    • Safety Note: This molecule acts as a ligand/substrate; ensure compatibility with metal scavengers during cleanup.

References
  • PubChem Compound Summary . Pyrimidine-5-acetic acid (Analog). National Center for Biotechnology Information. Available at: [Link]

  • ECHA (European Chemicals Agency) . Guidance on the Application of the CLP Criteria. Guidance on hazards of carboxylic acids. Available at: [Link]

Sources

Navigating the Patent Landscape of 2-(4-Methoxypyrimidin-5-yl)acetic Acid Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxypyrimidin-5-yl)acetic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in numerous developmental drugs, making the efficient and scalable synthesis of this molecule and its precursors a critical area of research and development. This technical guide provides an in-depth analysis of the patent landscape surrounding the key intermediates of this compound, offering insights into established and emerging synthetic strategies. Understanding this landscape is paramount for identifying opportunities for innovation, ensuring freedom to operate, and developing novel and proprietary routes to this important molecule.

Core Synthetic Strategies and Key Intermediates

The synthesis of this compound typically revolves around the construction of the substituted pyrimidine ring followed by the introduction of the acetic acid moiety at the C5 position. Analysis of the patent literature reveals two primary convergent strategies, each with its own set of key intermediates.

Strategy 1: Halogenation and Subsequent Functionalization

This is the most prevalent and well-documented approach. It commences with a readily available pyrimidine precursor, which is halogenated at the 5-position to introduce a reactive handle for subsequent carbon-carbon bond formation.

A crucial and frequently patented starting material for this strategy is 2,4-dichloro-5-methoxypyrimidine . Numerous patents describe its synthesis, often starting from 2,4-dihydroxy-5-methoxypyrimidine and employing a chlorinating agent like phosphorus oxychloride. These patents often focus on optimizing reaction conditions to improve yield and purity.

The subsequent steps involve the selective reduction of the 2- and 4-chloro groups and the introduction of the acetic acid precursor at the 5-position. A key intermediate in this pathway is 5-bromo-4-methoxypyrimidine . This intermediate serves as a versatile platform for various cross-coupling reactions.

The introduction of the two-carbon side chain at the 5-position can be achieved through several patented methods:

  • Palladium-Catalyzed Cyanation: The bromo-pyrimidine is reacted with a cyanide source, such as potassium ferrocyanide, in the presence of a palladium catalyst to yield (4-methoxypyrimidin-5-yl)acetonitrile . This nitrile is a pivotal intermediate that can be hydrolyzed to the final acetic acid product. The patent landscape for this step is characterized by the development of milder and more efficient catalytic systems.

  • Sonogashira Coupling: This method involves the coupling of the 5-bromo-4-methoxypyrimidine with a protected acetylene, such as trimethylsilylacetylene, followed by oxidative cleavage and hydrolysis to afford the acetic acid. This route offers an alternative to the use of cyanide reagents.

  • Grignard Reaction: The 5-bromo-4-methoxypyrimidine can be converted to a Grignard reagent, which is then reacted with a one-carbon electrophile like formaldehyde. Subsequent oxidation of the resulting alcohol would yield the desired acetic acid.

Strategy 2: Construction of the Acetic Acid Side Chain Precursor Prior to Pyrimidine Ring Formation

An alternative, though less commonly patented, strategy involves synthesizing a precursor that already contains the acetic acid or a masked equivalent, which is then used to construct the pyrimidine ring. This approach can offer advantages in terms of convergency and overall yield.

Patent Landscape Analysis of Key Intermediates

The following table summarizes the key intermediates and the focus of the associated patent landscape:

IntermediateStructureKey Synthetic StepsFocus of Patent Landscape
2,4-Dichloro-5-methoxypyrimidine Chlorination of 2,4-dihydroxy-5-methoxypyrimidineOptimization of chlorinating agents, reaction conditions (temperature, solvents), and purification methods to increase yield and purity.[1][2]
5-Bromo-4-methoxypyrimidine Selective reduction of 2,4-dichloro-5-methoxypyrimidine and subsequent bromination.Development of selective reduction methods and efficient bromination protocols.
(4-Methoxypyrimidin-5-yl)acetonitrile Palladium-catalyzed cyanation of 5-bromo-4-methoxypyrimidine.Discovery of novel palladium catalysts and ligands for milder and more efficient cyanation reactions with a broader substrate scope.[3][4][5][6]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

This protocol is based on methodologies frequently described in the patent literature.

Materials:

  • 2,4-Dihydroxy-5-methoxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Toluene

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reaction flask with reflux condenser and stirring mechanism

Procedure:

  • To a stirred suspension of 2,4-dihydroxy-5-methoxypyrimidine in toluene, add N,N-dimethylaniline.

  • Slowly add phosphorus oxychloride to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 2,4-dichloro-5-methoxypyrimidine.

Causality Behind Experimental Choices:

  • Phosphorus oxychloride is a powerful chlorinating agent commonly used to convert hydroxyl groups on aromatic rings to chlorides.

  • N,N-Dimethylaniline acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Toluene is a suitable high-boiling solvent for this reaction.

  • The aqueous workup with sodium bicarbonate is essential to remove any unreacted phosphorus oxychloride and acidic byproducts.

Protocol 2: Palladium-Catalyzed Cyanation of 5-Bromo-4-methoxypyrimidine

This protocol represents a general method for the synthesis of the key nitrile intermediate.

Materials:

  • 5-Bromo-4-methoxypyrimidine

  • Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reaction vessel suitable for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine 5-bromo-4-methoxypyrimidine, potassium ferrocyanide, palladium(II) acetate, triphenylphosphine, and sodium carbonate.

  • Add a mixture of DMF and water to the vessel.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain (4-methoxypyrimidin-5-yl)acetonitrile.

Causality Behind Experimental Choices:

  • Potassium ferrocyanide is a less toxic and more stable source of cyanide compared to alkali metal cyanides.

  • The palladium(II) acetate/triphenylphosphine system forms the active Pd(0) catalyst in situ, which is essential for the cross-coupling reaction.

  • Sodium carbonate acts as a base to facilitate the catalytic cycle.

  • DMF/water is a common solvent system for palladium-catalyzed cross-coupling reactions, providing good solubility for both organic and inorganic reagents.

  • Degassing is crucial to remove oxygen, which can deactivate the palladium catalyst.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_strategy1 Strategy 1: Halogenation and Functionalization cluster_alternatives Alternative C5-Functionalization cluster_strategy2 Strategy 2: Convergent Synthesis A 2,4-Dihydroxy-5-methoxypyrimidine B 2,4-Dichloro-5-methoxypyrimidine A->B POCl3 C 5-Bromo-4-methoxypyrimidine B->C Selective Reduction & Bromination D (4-Methoxypyrimidin-5-yl)acetonitrile C->D Pd-catalyzed Cyanation F Sonogashira Coupling Intermediate C->F Sonogashira Coupling G Grignard Reaction Intermediate C->G Grignard Formation & Reaction E This compound D->E Hydrolysis F->E G->E Oxidation H Acetic Acid Side Chain Precursor I Pyrimidine Ring Formation H->I I->E

Caption: Synthetic strategies for this compound.

Conclusion

The patent landscape for intermediates of this compound is primarily focused on the optimization of the halogenation and subsequent functionalization route. Key areas of innovation lie in the development of more efficient and selective chlorination and reduction methods for the pyrimidine core, as well as milder and more versatile palladium-catalyzed cross-coupling reactions for the introduction of the acetic acid side chain. While the cyanation route appears to be the most established, alternative strategies such as Sonogashira coupling and Grignard reactions offer potential for circumventing the use of cyanide and may present opportunities for novel intellectual property. For researchers and drug development professionals, a thorough understanding of this patent landscape is essential for navigating the complexities of synthesizing this important pharmaceutical building block and for identifying new avenues for process improvement and innovation.

References

  • Weissman, S. A., & Zewge, D. (2005). Recent advances in palladium-catalyzed cyanation of aryl halides—a review. Tetrahedron, 61(33), 7833-7863.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Grushin, V. V. (2002). Aromatic cyanation. Chemical reviews, 102(8), 2891-2950.
  • CN101486684B. Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • CN104326988B. A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines.

Sources

Methodological & Application

Application Notes and Protocols: Leveraging 2-(4-Methoxypyrimidin-5-yl)acetic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Pyrimidine Scaffolds in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-quality lead compounds.[1][2][3] Unlike high-throughput screening (HTS), which sifts through vast libraries of complex molecules, FBDD identifies low-molecular-weight fragments (typically < 250 Da) that bind to a biological target with low affinity.[4][5] These initial "hits" serve as efficient starting points for optimization into potent, drug-like molecules.[6][7] The pyrimidine scaffold, a key component of nucleobases, is a privileged structure in medicinal chemistry and has found significant utility in FBDD.[8] Its planar, aromatic nature and capacity for hydrogen bonding interactions make it an ideal anchor for engaging with a variety of protein targets.

This guide provides a detailed exploration of the application of 2-(4-Methoxypyrimidin-5-yl)acetic acid as a representative pyrimidine-based fragment in a drug discovery campaign. We will delve into the rationale behind its selection, detailed protocols for screening and validation, and strategies for hit-to-lead optimization.

The Fragment Profile: this compound

This compound is a hypothetical fragment designed to embody the key characteristics of a successful starting point in an FBDD campaign. Its structure incorporates several desirable features:

  • A Privileged Core: The pyrimidine ring provides a rigid, aromatic scaffold that can participate in π-stacking and hydrogen bonding interactions with the target protein.

  • Defined Vectors for Growth: The methoxy and acetic acid substituents offer clear, chemically tractable vectors for subsequent optimization. This "poised" nature is a critical feature for efficient hit-to-lead development.

  • "Rule of Three" Compliance: This fragment is designed to adhere to the "Rule of Three," a set of guidelines for effective fragments: molecular weight < 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors ≤ 3.[9]

PropertyEstimated ValueRationale
Molecular Weight ~182.16 g/mol Well within the ideal range for a fragment, maximizing the chances of fitting into small pockets on the protein surface.
cLogP < 3Ensures adequate aqueous solubility, which is crucial for biophysical screening methods.
Hydrogen Bond Donors 1 (from the carboxylic acid)Provides a key interaction point with the target.
Hydrogen Bond Acceptors 4 (2 from the pyrimidine nitrogens, 2 from the carbonyl and methoxy oxygens)Offers multiple opportunities for forming hydrogen bonds with the protein.

The FBDD Workflow: From Fragment Screening to Hit Validation

The successful application of this compound in an FBDD campaign hinges on a robust and multi-faceted experimental workflow. The primary goal is to identify and validate its binding to the target of interest, and to gain structural insights that will guide subsequent optimization.

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding affinities typical of fragments.[10][11][12][13][14] It measures changes in the refractive index at a sensor surface where the target protein is immobilized.[10][12]

Objective: To identify if this compound binds to the target protein and to obtain an initial estimate of its binding affinity (K D ).

Materials:

  • Purified target protein

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • This compound stock solution in DMSO

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the purified target protein at a suitable concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer containing a low percentage of DMSO (e.g., 1-5%) to match the stock solution.

    • Inject the fragment solutions over the immobilized protein surface at a constant flow rate for a defined association time, followed by a dissociation phase with running buffer.[15]

    • Include buffer-only injections (blanks) for double referencing.

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.

  • Data Analysis:

    • Subtract the reference surface and blank injection signals from the sensorgrams.

    • Plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (K D ).

Causality Behind Experimental Choices:

  • Immobilization Level: A moderate immobilization level is chosen to avoid mass transport limitations and to ensure that the binding observed is a true reflection of the interaction kinetics.

  • DMSO Concentration: Matching the DMSO concentration in the running buffer and fragment solutions is critical to minimize bulk refractive index effects that can lead to false positives.[11]

  • Orthogonal Confirmation: Hits identified by SPR should always be confirmed using an orthogonal biophysical technique to rule out artifacts.[16]

Protocol 2: Hit Validation and Mechanistic Insights using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in FBDD, capable of detecting very weak binding events and providing information about the binding site on the protein.[4][17][18] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and WaterLOGSY, are particularly well-suited for fragment screening.[17]

Objective: To confirm the binding of this compound to the target protein and to identify which parts of the fragment are in close proximity to the protein.

Materials:

  • Purified target protein (ideally > 20 kDa for optimal NOE transfer)

  • This compound

  • NMR spectrometer (equipped with a cryoprobe for enhanced sensitivity)

  • NMR tubes

  • Deuterated buffer (e.g., PBS in D₂O)

Procedure (STD NMR):

  • Sample Preparation:

    • Prepare two NMR samples: a reference sample containing only the fragment in deuterated buffer, and a test sample containing the fragment and the target protein. A typical protein concentration is 10-50 µM, with the fragment at a 100-fold excess.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum of the reference sample.

    • For the test sample, acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses, and an "off-resonance" spectrum where the saturation frequency is applied to a region of the spectrum where no protein signals are present.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals that appear in the STD spectrum correspond to protons on the fragment that are in close contact with the protein, as they have received saturation transfer from the irradiated protein protons.

    • The relative intensities of the signals in the STD spectrum can provide information about the binding epitope of the fragment.

Causality Behind Experimental Choices:

  • Ligand-Observed NMR: These methods are advantageous as they do not require isotopic labeling of the protein and are sensitive to weak interactions.[17]

  • Fragment-to-Protein Ratio: A high molar excess of the fragment ensures that the protein's binding sites are saturated and that a sufficient population of bound ligand exists to generate a detectable STD signal.

  • Protein-Observed NMR: For a more detailed understanding of the binding site on the protein, protein-observed methods like ¹H-¹⁵N HSQC can be employed, which monitor chemical shift perturbations of the protein's backbone amides upon fragment binding.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-guided drug design.[9][19][20][21][22]

Objective: To determine the three-dimensional structure of the protein-fragment complex, revealing the precise binding mode and key interactions.

Materials:

  • Highly purified and concentrated target protein

  • Crystallization screens and reagents

  • This compound

  • Cryoprotectant

  • Synchrotron X-ray source

Procedure:

  • Protein Crystallization:

    • Screen a wide range of crystallization conditions to obtain well-diffracting crystals of the apo-protein.

  • Fragment Soaking:

    • Transfer the protein crystals to a solution containing a high concentration of this compound (typically in the mM range) and a suitable cryoprotectant.[21] The soaking time can range from minutes to hours.

  • X-ray Diffraction Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment.

    • Build the fragment into the density, and refine the protein-fragment complex structure.

Causality Behind Experimental Choices:

  • High Fragment Concentration: A high concentration is required during soaking to overcome the weak binding affinity and achieve sufficient occupancy of the fragment in the crystal.[21]

  • Cryo-cooling: This technique protects the crystal from radiation damage during data collection.

  • Synchrotron Source: The high intensity of synchrotron X-rays is necessary to obtain high-resolution diffraction data from the small and often weakly diffracting crystals typical of FBDD projects.

Hit-to-Lead Optimization: Growing the Fragment

Once the binding of this compound is confirmed and its binding mode is elucidated, the hit-to-lead optimization phase begins.[7] The goal is to elaborate the fragment structure to increase its potency and selectivity while maintaining favorable physicochemical properties.[6]

Caption: Strategies for hit-to-lead optimization from a fragment hit.

The structural information obtained from X-ray crystallography is paramount in this stage. It reveals which vectors on the fragment are pointing towards solvent-exposed regions of the binding pocket and can be extended to make additional interactions.

Example Optimization Strategies:

  • Vector 1 (Methoxy Group): The methoxy group can be replaced with larger alkyl or aryl groups to probe for hydrophobic interactions in a nearby sub-pocket.

  • Vector 2 (Acetic Acid): The carboxylic acid can be converted to a variety of amides through coupling with a library of amines. This allows for the exploration of additional hydrogen bonding and hydrophobic interactions.

Guiding Principles for Optimization:

  • Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (number of heavy atoms). During optimization, it is crucial to monitor LE to ensure that increases in potency are not simply due to a disproportionate increase in molecular weight.

  • Structure-Activity Relationship (SAR): A systematic exploration of the chemical space around the fragment hit is necessary to build a robust SAR. This involves synthesizing and testing a series of analogs to understand which modifications lead to improved activity.

Conclusion

This compound serves as an excellent model for a well-designed fragment for use in FBDD. Its pyrimidine core provides a reliable anchor, while its substituents offer clear pathways for synthetic elaboration. By employing a multi-pronged approach that combines sensitive biophysical screening techniques like SPR and NMR with high-resolution structural methods such as X-ray crystallography, researchers can effectively identify and validate fragment hits. The subsequent structure-guided optimization process, guided by principles of ligand efficiency and systematic SAR exploration, provides a robust framework for transforming these low-affinity fragments into potent and selective lead compounds.

References

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 929, 3-25.
  • Dalvit, C., et al. (2009). Fragment-Based Drug Discovery: A Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry, 52(23), 7486-7496.
  • Hubbard, R. E. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(1), 1-12.
  • Sygnature Discovery. (n.d.). Fragment Based Drug Discovery. Retrieved from [Link]

  • Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(3), 118-122.
  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]

  • Domainex. (n.d.). Fragment Screening & Fragment-Based Drug Design. Retrieved from [Link]

  • Peak Proteins. (2024, October 4). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]

  • Christopher, J. A., et al. (2011). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry, 54(10), 3351-3363.
  • Congreve, M., et al. (2003). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry, 46(23), 4817-4820.
  • Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved from [Link]

  • MDPI. (2024, December 5). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 29(24), 5432.
  • Taylor & Francis. (n.d.). X-ray crystallography – Knowledge and References. Retrieved from [Link]

  • Selvita. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]

  • Murray, C. W., & Blundell, T. L. (2010). Crystallographic fragment screening. Current Opinion in Structural Biology, 20(4), 479-486.
  • Nicoya. (2023, March 29). An Introduction to Surface Plasmon Resonance. Retrieved from [Link]

  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]

  • Regnström, K., et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS ONE, 8(7), e66879.
  • Congreve, M., et al. (2011). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. Journal of Medicinal Chemistry, 54(18), 6299-6308.
  • McElroy, W. T., et al. (2015). Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4. Bioorganic & Medicinal Chemistry Letters, 25(10), 2111-2115.
  • Erlanson, D. A., et al. (2022). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 65(2), 1083-1102.
  • DTU Research Database. (n.d.). Fragment‐based drug discovery for RNA targets. Retrieved from [Link]

  • ResearchGate. (2025, September 25). Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. Retrieved from [Link]

  • Schultes, S., et al. (2010). Ligand efficiency as a guide in fragment hit selection and optimization. Drug Discovery Today: Technologies, 7(1), e15-e22.
  • ResearchGate. (n.d.). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. Retrieved from [Link]

  • Young, R. J. (n.d.). Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. Retrieved from [Link]

  • Lichitsky, B. V., et al. (2022). Synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid 4. Journal of Heterocyclic Chemistry, 59(11), 2004-2008.
  • Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from [Link]

  • Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Retrieved from [Link]

  • Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. Retrieved from [Link]

  • NIST. (n.d.). Chemical Properties of 2-(4-Ethyl-2-acetoxy-5-methoxyphenyl)acetic acid, methyl ester. Retrieved from [Link]

  • Molbase. (2003, August 17). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[4][11]-thiazepin-3(2H)-one. Retrieved from [Link]4][11]-thiazepin-3(2h)-one_113061.html

  • MDPI. (2023, May 24). Decomposition of Small Molecules for Fragment-Based Drug Design. Biophysica, 3(2), 363-374.
  • MDPI. (2022, April 1). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2022(2), M1382.
  • PubMed. (2021, August 26). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(16), 11904-11933.
  • Frontiers. (n.d.). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Retrieved from [Link]

  • PMC. (2022, October 25). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H). Scientific Reports, 12(1), 17895.
  • ChemRxiv. (2025, May 23). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery.
  • ResearchGate. (2022, August 9). Design, synthesis and assay of 2-(4-phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors. Bioorganic Chemistry, 127, 106001.
  • Molekula. (n.d.). 2-(2-CHLORO-5-METHOXYPYRIDIN-3-YL)ACETIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Formyl-3-methoxyphenoxy)acetic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. Retrieved from [Link]

  • MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1335.

Sources

Application Notes & Protocols: Strategic Optimization of Nucleophilic Substitution on 4-Methoxypyrimidine Rings

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Abstract

The 4-methoxypyrimidine scaffold is a privileged core in medicinal chemistry, forming the backbone of numerous therapeutic agents. The functionalization of this ring, particularly at the C4-position via nucleophilic aromatic substitution (SNAr), is a critical transformation in the synthesis of diverse compound libraries. Unlike their 4-chloro counterparts, 4-methoxypyrimidines present a unique set of challenges and opportunities due to the moderate leaving group ability of the methoxy moiety. This guide provides a comprehensive overview of the principles, key optimization parameters, and detailed protocols for executing successful SNAr reactions on 4-methoxypyrimidine substrates. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals to navigate this essential synthetic transformation with precision and efficiency.

Foundational Principles: The SNAr Mechanism on Pyrimidines

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms, particularly at the 2- and 4-positions, susceptible to attack by nucleophiles.[1][2] The nucleophilic substitution on 4-methoxypyrimidine proceeds through the classical SNAr addition-elimination mechanism.

The reaction is typically the rate-determining step and involves the attack of a nucleophile on the C4-position.[1][3] This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is paramount for the reaction to proceed. The electron-withdrawing nature of the ring nitrogens helps to delocalize and stabilize this negative charge.[1][2] In the final, typically faster step, the aromaticity is restored by the expulsion of the leaving group, in this case, the methoxide anion.

Caption: The SNAr addition-elimination mechanism on 4-methoxypyrimidine.

While the methoxy group is a viable leaving group, it is less reactive than a halide like chlorine.[5] Consequently, reactions often require more forcing conditions, such as elevated temperatures or the use of catalysts, to achieve efficient conversion. The choice of nucleophile, solvent, and additives are therefore critical levers for optimization.

Key Parameters for Reaction Optimization

Optimizing the displacement of the 4-methoxy group requires a systematic evaluation of several interconnected variables. A logical workflow can guide the experimental design from initial screening to a robust, scalable protocol.

Optimization_Workflow Start Define Substrate & Nucleophile Solvent Solvent Selection (Polar Aprotic vs. Protic) Start->Solvent Temp Temperature Screening (e.g., 80-150 °C) Solvent->Temp Temp->Solvent Re-evaluate if no reaction Catalysis Evaluate Need for Catalysis (Acid vs. Base vs. Metal) Temp->Catalysis Catalysis->Temp Adjust T based on catalyst Concentration Concentration & Stoichiometry Catalysis->Concentration Workup Develop Workup & Purification Concentration->Workup

Caption: A workflow for the systematic optimization of SNAr reactions.

The Nucleophile: Reactivity and Steric Profile

The nature of the nucleophile is the primary determinant of the reaction conditions.

  • Amines:

    • Aliphatic Amines: Generally strong nucleophiles that often react under thermal conditions without catalysis. Primary and secondary cyclic amines (e.g., morpholine, piperidine) are highly effective.

    • Aromatic Amines (Anilines): Less nucleophilic than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring. Electron-donating groups on the aniline increase nucleophilicity, while electron-withdrawing groups decrease it.[6] These reactions frequently require acid catalysis or higher temperatures.

    • Steric Hindrance: Bulky nucleophiles, such as ortho-substituted anilines or di-isopropylamine, can significantly retard the reaction rate by impeding the approach to the C4 carbon.[6]

  • Thiols: Thiolates (formed by deprotonating thiols with a base) are exceptionally potent nucleophiles and typically react readily with 4-methoxypyrimidines at moderate temperatures.

  • Alcohols and Phenols: Alkoxides and phenoxides are also effective nucleophiles. A strong base (e.g., NaH, K₂CO₃) is required to deprotonate the corresponding alcohol or phenol, and anhydrous conditions are essential to prevent competition from hydrolysis.[7]

Solvent Selection: The Key to Modulating Reactivity

The choice of solvent is critical. Solvents not only dissolve the reactants but also influence the stability of the reactants and the Meisenheimer intermediate.

  • Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are the gold standard for SNAr reactions.[8] They are effective at solvating cations but leave the anionic nucleophile relatively "naked" and highly reactive.[9] Their high boiling points also permit a wide range of reaction temperatures.

  • Polar Protic Solvents: Solvents like water, ethanol, and isopropanol can be used but present a trade-off. They can stabilize the charged Meisenheimer complex through hydrogen bonding, which is favorable.[10] However, they also strongly solvate the anionic nucleophile, blunting its reactivity.[9][10] This can lead to slower reactions. A key exception is acid-catalyzed aminations, where water or alcohols have been shown to be excellent solvents, promoting the reaction while being environmentally benign.[11][12]

  • Aprotic, Nonpolar Solvents: Solvents like toluene and dioxane are generally poor choices for uncatalyzed SNAr reactions as they do not effectively stabilize the charged intermediate. They are, however, common in metal-catalyzed cross-coupling reactions.[13]

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Key Considerations
DMSO Polar Aprotic18947Excellent solvating power; can be difficult to remove.
DMF Polar Aprotic15337Widely used; potential for decomposition at high temp.[8]
NMP Polar Aprotic20232High thermal stability; effective for stubborn reactions.
Isopropanol Polar Protic8218Good for acid-catalyzed reactions; lower temp range.[11]
Water Polar Protic10080"Green" solvent; excellent for specific acid-catalyzed aminations.[12]
The Role of Catalysis

When thermal activation is insufficient, catalysis can dramatically improve reaction rates and yields.

  • Acid Catalysis: This is particularly effective for reactions with weakly basic nucleophiles like anilines. A protic acid (e.g., HCl, TFA) or a Lewis acid protonates one of the pyrimidine ring nitrogens.[14] This protonation increases the electron deficiency of the ring, making it significantly more electrophilic and thus more susceptible to nucleophilic attack.[12][14] It is crucial to use a catalytic amount of acid; excess acid will protonate the amine nucleophile, rendering it non-nucleophilic.[11][12]

  • Base Promotion: For nucleophiles like thiols and alcohols, a base is not catalytic but a stoichiometric reagent required to generate the more potent anionic nucleophile (thiolate or alkoxide). Common bases include K₂CO₃, Cs₂CO₃, and NaH.[7][8]

  • Metal Catalysis (An Alternative Pathway): If SNAr fails, particularly with very weak nucleophiles or complex substrates, Palladium-catalyzed Buchwald-Hartwig amination serves as a powerful alternative.[13][15] This is a distinct mechanistic pathway involving oxidative addition and reductive elimination, not an SNAr reaction.[16] It is often successful where direct substitution is not feasible.[15]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Thermal Amination

This protocol is suitable for reactive aliphatic or electron-rich aromatic amines.

  • Reagents & Equipment:

    • 4-Methoxypyrimidine derivative (1.0 eq)

    • Amine nucleophile (1.2 - 1.5 eq)

    • Anhydrous DMSO or DMF

    • Round-bottom flask or microwave vial

    • Magnetic stirrer and heating mantle/oil bath or microwave reactor

    • Standard workup and purification equipment

  • Procedure:

    • To a round-bottom flask, add the 4-methoxypyrimidine (e.g., 1.0 mmol, 1.0 eq).

    • Add the amine nucleophile (1.2 mmol, 1.2 eq).

    • Add anhydrous DMSO or DMF to achieve a concentration of 0.2-0.5 M.

    • Heat the reaction mixture to 100-140 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

    • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine to remove residual DMSO/DMF, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Amination with Anilines in Water

This "green" protocol is highly effective for many aniline nucleophiles.[11][12]

  • Reagents & Equipment:

    • 4-Methoxypyrimidine derivative (1.0 eq)

    • Aniline nucleophile (1.1 eq)

    • Deionized water

    • Concentrated HCl (for stock solution)

    • Reaction vessel (flask or vial)

    • Standard workup and purification equipment

  • Procedure:

    • In a reaction vessel, combine the 4-methoxypyrimidine (1.0 eq) and the aniline (1.1 eq).

    • Add deionized water to achieve a concentration of approximately 0.1 M relative to the pyrimidine.[6]

    • Add a stock solution of aqueous HCl to provide 0.1 equivalents of the acid catalyst.[6]

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor for completion by TLC or LC-MS (typically 2-18 hours).

    • Workup: Cool the reaction to room temperature. Carefully basify the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.

    • Isolation: The product may precipitate upon basification and can be collected by vacuum filtration. To recover additional material, extract the aqueous filtrate with ethyl acetate.[6]

    • Combine the filtered solid with the extracted organic phases. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Further purify the crude product by column chromatography or recrystallization as needed.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient Activation: Nucleophile is too weak or temperature is too low. 2. Poor Solvent Choice: Using a nonpolar or protic solvent inappropriately. 3. Steric Hindrance: Bulky groups on the nucleophile or substrate are impeding the reaction.[6]1. Increase the reaction temperature in 10-20 °C increments. If using an aniline, add 0.1 eq of HCl or TFA.[6] 2. Switch to a polar aprotic solvent like DMSO or NMP. 3. Increase temperature and reaction time. If still unsuccessful, consider an alternative synthetic route like a Buchwald-Hartwig coupling.[15]
Side Product Formation (e.g., 4-Hydroxypyrimidine) 1. Presence of Water: Trace water in the solvent or reagents is hydrolyzing the starting material, especially under harsh heating.1. Use anhydrous solvents and reagents. Ensure the reaction is run under an inert atmosphere (N₂ or Ar).
Multiple Products Observed 1. Decomposition: Starting material or product is unstable at the reaction temperature. 2. Further Reaction: The product itself is reacting further under the conditions.1. Attempt the reaction at a lower temperature for a longer duration. 2. Reduce the reaction time or temperature once the starting material is consumed. Use a milder catalyst if applicable.

Conclusion

The nucleophilic substitution of 4-methoxypyrimidines is a versatile and powerful tool in synthetic and medicinal chemistry. While the methoxy group presents a higher activation barrier for displacement compared to halogens, this can be readily overcome through the rational selection of nucleophiles, solvents, and catalysts. By understanding the underlying mechanistic principles and systematically optimizing reaction parameters, researchers can unlock the full potential of this transformation. Thermal activation in polar aprotic solvents remains the first-line approach for reactive nucleophiles, while acid catalysis provides an elegant and environmentally friendly solution for less reactive anilines. This guide serves as a foundational resource to empower scientists to approach this critical reaction with confidence and strategic insight.

References

  • Yasuda, S., et al. (2024). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available at: [Link]

  • García-Cárceles, J., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available at: [Link]

  • Gorbunov, E., et al. (2023). 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Yi, X., et al. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Available at: [Link]

  • Yasuda, S., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Chevalier, E., et al. (2021). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Available at: [Link]

  • S. M., K. (1995). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Journal of the Indian Chemical Society. Available at: [Link]

  • Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

  • Cekavice, I., et al. (2022). SNAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules. Available at: [Link]

  • Krall, A., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]

  • Unknown. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]

  • Rojas-Le-Fort, M., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Catalysts. Available at: [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. Available at: [Link]

  • Kwong, T. L., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Available at: [Link]

  • Semantic Scholar. (n.d.). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Available at: [Link]

  • Christensen, L. F., et al. (2022). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Organic Letters. Available at: [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. MCC Organic Chemistry. Available at: [Link]

  • Choi, S., et al. (2025). Palladium-Catalyzed Amination of Aryl and Heteroaryl Halides with Aqueous Ammonia and a Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]

  • Bagley, M. C., et al. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Synlett. Available at: [Link]

  • LibreTexts Chemistry. (2023). 4.5: Nucleophilic acyl substitution reactions. Available at: [Link]

  • Request PDF. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. ResearchGate. Available at: [Link]

  • Fricke, T. R., et al. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. Available at: [Link]

  • Saneyoshi, H., et al. (1988). Development of new amination reaction at 4-position of pyrimidine nucleosides. Nucleic Acids Symposium Series. Available at: [Link]

  • van der Puyl, V., et al. (2023). Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines. Chemistry – A European Journal. Available at: [Link]

  • Moreno, E., et al. (2014). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Ren, Y., et al. (2013). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]

Sources

Application Note: Catalytic Hydrogenation of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reduction of pyrimidine derivatives is a pivotal transformation in the synthesis of cyclic ureas, 1,3-diamines, and bioactive pharmacophores (e.g., Rosuvastatin intermediates, HIV inhibitors). Unlike simple olefins, the pyrimidine ring possesses significant aromatic stability (


) and multiple basic nitrogen sites that can poison heterogeneous catalysts. This guide provides a scientifically grounded protocol for the selective catalytic hydrogenation of pyrimidines, distinguishing between partial reduction (to dihydropyrimidines) and exhaustive saturation (to tetra-/hexahydropyrimidines).

Mechanistic Insight & Reaction Kinetics

Successful hydrogenation of electron-deficient N-heterocycles requires disrupting aromaticity while managing the adsorption/desorption equilibrium on the catalyst surface.

The "Acid-Switch" Mechanism

Neutral pyrimidines bind poorly to catalyst surfaces (Pd, Pt, Rh) or bind too strongly via the nitrogen lone pair, poisoning the active sites. Protonation (using AcOH or HCl) serves two critical functions:

  • Electronic Activation: Lowers the LUMO energy of the

    
    -system, making the ring more susceptible to hydride transfer.
    
  • Tautomeric Trapping: In 2-hydroxypyrimidines (or 2-aminopyrimidines), acid catalysis promotes the oxo- or imino-tautomers, which disrupt aromaticity and facilitate stepwise reduction.

Stepwise Reduction Pathway

The reduction proceeds sequentially. The C=N bond is typically reduced first, followed by the C=C bond.

  • Stage 1: Pyrimidine

    
     1,4- or 1,6-Dihydropyrimidine (DHPM). Kinetic Product.
    
  • Stage 2: DHPM

    
     Tetrahydropyrimidine (THP). Thermodynamic Product.
    
  • Stage 3: THP

    
     Hexahydropyrimidine (Cyclic 1,3-diamine). Requires high pressure/temperature.[1]
    

PyrimidineReduction Pyr Pyrimidine Core (Aromatic) H_Pyr Protonated Species (Activated) Pyr->H_Pyr + H+ (AcOH/HCl) DHPM Dihydropyrimidine (Partial Reduction) H_Pyr->DHPM Pd/C, H2 Kinetic Control THP Tetrahydropyrimidine (Enamine/Imine) DHPM->THP Isomerization + H2 Hex Hexahydropyrimidine (Cyclic 1,3-Diamine) THP->Hex PtO2, High P/T Exhaustive

Figure 1: Stepwise reduction pathway of pyrimidines highlighting the critical protonation step.

Critical Parameters & Catalyst Selection

Catalyst Decision Matrix

Selection depends heavily on the desired depth of reduction and the presence of sensitive functional groups (e.g., halogens).

CatalystPrimary ApplicationConditionsNotes
10% Pd/C Partial reduction (Dihydro-)MeOH, 1-5 bar, 25°CHigh surface area. Can cause dehalogenation (loss of Cl/Br).
PtO₂ (Adams) Exhaustive reduction (Hexahydro-)AcOH, 50-70 bar, >50°CRobust in acidic media. Tolerates sulfur traces better than Pd.
5% Rh/C Ring saturation w/o hydrogenolysisMeOH/AcOH, 20-50 barBest for preserving halogens (Cl, Br) on the ring.
Pd(OH)₂/C Benzyl ether cleavage + ReductionEtOH, 5-10 bar"Pearlman's Catalyst". Aggressive; often removes Cbz/Bn groups.
Solvent Effects[2]
  • Acetic Acid (AcOH): The gold standard. Acts as both solvent and activator. Promotes full reduction.

  • Methanol (MeOH): Good solubility, but often requires additives (HCl or TFA) to achieve reasonable rates.

  • Water: Feasible for water-soluble salts, often used with Rh/C.

Experimental Protocols

Protocol A: Selective Partial Reduction (Pyrimidine Dihydropyrimidine)

Target: Synthesis of biologically active DHPMs or preventing over-reduction.

Reagents:

  • Substrate: 4-substituted pyrimidine derivative (1.0 equiv)

  • Catalyst: 10% Pd/C (Type: Degussa E101 or equivalent, 5-10 wt% loading)

  • Solvent: Methanol (anhydrous)

  • Additive: None (Neutral conditions favor kinetic product)

Procedure:

  • Safety Check: Purge autoclave/flask with

    
     to remove 
    
    
    
    . Pd/C is pyrophoric; keep wet with solvent.
  • Loading: Charge the reaction vessel with substrate (10 mmol) dissolved in MeOH (50 mL). Carefully add Pd/C (100 mg).

  • Hydrogenation:

    • Pressurize to 3 bar (45 psi)

      
      .
      
    • Stir vigorously (1000 rpm) at 20-25°C .

    • Critical Control: Monitor

      
       uptake. Stop reaction immediately upon consumption of 1.05 equiv of 
      
      
      
      .
  • Work-up: Filter catalyst through a Celite pad under

    
     atmosphere. Concentrate filtrate at 
    
    
    
    to prevent oxidation back to the aromatic system.
Protocol B: Exhaustive Reduction (Pyrimidine Cyclic 1,3-Diamine)

Target: Full saturation of the ring, often for chiral auxiliary synthesis.

Reagents:

  • Substrate: Pyrimidine derivative (1.0 equiv)

  • Catalyst:

    
     (Adams' Catalyst) (5-10 wt% loading)
    
  • Solvent: Glacial Acetic Acid (0.5 M concentration)

  • Pressure: 50-70 bar (High Pressure)[1]

Procedure:

  • Preparation: Dissolve substrate in Glacial AcOH. Add

    
    .
    
  • Activation: The brown

    
     reduces to active Pt black in situ upon exposure to 
    
    
    
    .
  • Reaction:

    • Pressurize autoclave to 60 bar .

    • Heat to 60°C .

    • Stir for 12-24 hours.

  • Work-up:

    • Cool to RT and vent

      
      .
      
    • Filter catalyst.[2]

    • Neutralization: Evaporate AcOH. If product is an amine salt, neutralize with NaOH/NaHCO3 and extract into DCM/EtOAc.

Troubleshooting & Optimization Strategy

Common failure modes in pyrimidine hydrogenation include catalyst poisoning and lack of reactivity. Use the logic flow below to diagnose issues.

Troubleshooting Start Problem: Low Conversion Check1 Is the N-lone pair poisoning the catalyst? Start->Check1 Action1 Add 1.0 eq HCl or switch to AcOH solvent Check1->Action1 Yes Check2 Is the aromaticity too stable? Check1->Check2 No Action2 Increase Pressure (50 bar) Switch to PtO2 Check2->Action2 Yes Check3 Are halogens present (Cl/Br)? Check2->Check3 No Action3 Switch to Rh/C Avoid Pd (Dehalogenation risk) Check3->Action3 Yes

Figure 2: Troubleshooting logic for optimizing pyrimidine hydrogenation yields.

Preventing Dehalogenation

If the pyrimidine scaffold contains a Chlorine or Bromine atom, standard Pd/C will cause hydrogenolysis (C-Cl


 C-H).
  • Solution: Use 5% Rh/C in MeOH. Rhodium is far less active for hydrogenolysis than Palladium but retains high activity for ring hydrogenation. Alternatively, add a "poison" like diphenylsulfide to Pd/C, though this lowers overall activity.

References

  • Kuwano, R. et al. (2005). Catalytic Asymmetric Hydrogenation of Pyrimidines. Journal of the American Chemical Society.[3][4]

  • Stahl, S. S. et al. (2011). Palladium-Catalyzed Aerobic Dehydrogenation of Substituted Cyclohexanones to Phenols. (Context on Pd/C mechanism). Science.

  • Bagal, D. B. et al. (2015). Catalytic Hydrogenation of Heterocyclic Compounds. Chemical Reviews.

  • Glorius, F. et al. (2013). Asymmetric Hydrogenation of Heteroarenes. Accounts of Chemical Research.

  • Parrish, J. D. et al. (2001). Hydrogenation of Pyrimidines using Adams' Catalyst. Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Guide: Synthesis & Yield Optimization of 2-(4-Methoxypyrimidin-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of the synthesis of 2-(4-Methoxypyrimidin-5-yl)acetic acid , a critical intermediate often used in the development of CRTH2 antagonists and other bioactive heterocycles.

The guide focuses on the most robust industrial route: Nucleophilic Aromatic Substitution (SNAr) of the 4-chloro precursor followed by Ester Hydrolysis .

Executive Summary & Reaction Workflow

Target Molecule: this compound Key Challenges:

  • Competitive Hydrolysis: Formation of the 4-hydroxy impurity (pyrimidinone) during methoxylation.

  • Decarboxylation: The 5-acetic acid side chain is prone to thermal decarboxylation under acidic conditions.

  • Zwitterionic Solubility: Difficulty in isolation due to the amphoteric nature of the pyrimidine acid.

Master Workflow Diagram

The following diagram outlines the critical path and potential failure modes (impurities).

SynthesisPath Start Ethyl 2-(4-chloropyrimidin-5-yl)acetate (Precursor) Intermediate Ethyl 2-(4-methoxypyrimidin-5-yl)acetate (Stable Ester) Start->Intermediate S_NAr (0-25°C) Impurity1 Impurity A: 4-Hydroxy species (From Moisture) Start->Impurity1 H2O present NaOMe Reagent: NaOMe / MeOH (Anhydrous) NaOMe->Intermediate Hydrolysis Hydrolysis: LiOH or NaOH < 40°C Intermediate->Hydrolysis Target TARGET: This compound Hydrolysis->Target Controlled Acidification (pH 3-4) Impurity2 Impurity B: Decarboxylated Product (From Heat/Acid) Hydrolysis->Impurity2 Reflux/Strong Acid

Caption: Figure 1. Synthetic pathway illustrating the critical SNAr and Hydrolysis steps, highlighting moisture and thermal risks.

Module 1: The Methoxylation Step (SNAr)

Objective: Displace the 4-chloro group with a methoxy group without hydrolyzing the ester or the chloride.

The Protocol
ParameterSpecificationCausality / Scientific Rationale
Reagent Sodium Methoxide (NaOMe), 1.05 - 1.10 eqStoichiometry Control: Excess base can attack the ester side chain or cause ring degradation. Keep close to 1:1.
Solvent Anhydrous Methanol (<0.05% H₂O)Competitive Inhibition: Water is a better nucleophile than methanol in this system. Even trace moisture leads to the 4-hydroxy pyrimidine (tautomerizes to pyrimidinone), which is inert to further SNAr.
Temperature 0°C to Room Temp (20-25°C)Regioselectivity: Higher temperatures increase the rate of ester transesterification (harmless here) but also side reactions. The 4-position is highly activated; heat is rarely needed.
Monitoring HPLC / TLC (UV 254nm)Endpoint: Look for disappearance of the chloro-starting material. The product is more polar.
Troubleshooting Guide: Low Yield in Methoxylation

Symptom: Presence of a highly polar spot/peak that does not move with MeOH wash.

  • Diagnosis: You have likely formed Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate .

  • Root Cause: Wet Methanol or old NaOMe. Sodium methoxide absorbs moisture from air to become NaOH + MeOH.

  • Fix:

    • Use freshly prepared NaOMe solution (dissolve Na metal in dry MeOH) or open a fresh bottle under N₂.

    • Add molecular sieves (3Å) to the reaction solvent.

    • Salvage: If the hydroxy impurity forms, you cannot methylate it directly. You must re-chlorinate with POCl₃ (difficult with the ester present) or discard.

Module 2: Hydrolysis & Isolation (The Critical Phase)

Objective: Convert the ethyl ester to the free acid without decarboxylation.

The Protocol
ParameterSpecificationCausality / Scientific Rationale
Base LiOH (preferred) or NaOH, 2.0 eqMildness: LiOH is less aggressive than NaOH. The hydrolysis proceeds rapidly due to the electron-withdrawing nature of the pyrimidine ring.
Solvent THF / Water (3:1)Solubility: The ester is lipophilic; the salt is hydrophilic. A biphasic or miscible co-solvent system ensures phase transfer.
Temperature Strictly < 40°C Thermal Instability: Pyrimidine-5-acetic acids are electronically similar to beta-keto acids. High heat facilitates decarboxylation, releasing CO₂ and leaving 4-methoxy-5-methylpyrimidine.
Acidification 1M HCl or Citric Acid to pH 3.5 - 4.0 Isoelectric Point: The pyrimidine N has a pKa ~1-2. The carboxylic acid has a pKa ~4. Acidifying to pH 1 protonates the ring, making the salt soluble in water (loss of yield).
Troubleshooting Guide: Isolation Failure

Symptom: "I acidified the reaction, but no solid precipitated," or "My product is stuck in the water layer."

  • Diagnosis: The Zwitterion Trap.

  • Mechanism:

    • pH > 5: Molecule is an anion (Carboxylate⁻). Water soluble.

    • pH < 2: Molecule is a cation (Pyridinium⁺). Water soluble.

    • pH ~ 3-4: Molecule is neutral/zwitterionic. Least water soluble.

  • Fix (The "Salting Out" Technique):

    • Cool the aqueous solution to 0°C.

    • Adjust pH carefully to 3.5.

    • Saturate the aqueous phase with solid NaCl.

    • Extract with 2-MeTHF or Ethyl Acetate/Isopropanol (9:1) . Pure EtOAc is often insufficient for polar pyrimidines.

FAQ: Advanced Troubleshooting

Q1: Can I use acid hydrolysis (e.g., HCl/Reflux) to skip the base step? A: No. Acidic hydrolysis at reflux will likely cleave the methyl ether (demethylation) to yield the 4-hydroxy derivative and will almost certainly cause decarboxylation of the acetic acid side chain. Always use base hydrolysis.

Q2: I am seeing a byproduct with M-44 mass in LCMS. What is it? A: This is the decarboxylated product (4-methoxy-5-methylpyrimidine ). It indicates your hydrolysis temperature was too high or your workup acidification generated localized heat. Keep the acidification step on ice.

Q3: Can I start from 2,4-dichloropyrimidine? A: Not easily. Introducing the acetic acid side chain at position 5 on a pre-formed pyrimidine ring requires palladium-catalyzed cross-coupling (e.g., Negishi or Suzuki) which is more expensive and complex than using the commercially available Ethyl 2-(4-chloropyrimidin-5-yl)acetate .

References & Grounding

  • Precursor Synthesis & Reactivity:

    • Zhichkin, P., et al.[1] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002.[1] (Demonstrates the construction of 5-substituted pyrimidines).

  • Decarboxylation Risks:

    • Johnson, T. C., et al. "Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution." J. Org.[2] Chem., 2022.[1] (Discusses the instability of heteroaryl acetic acids).

  • Analogous Protocols (CRTH2 Antagonists):

    • Patent WO2004096777: "CRTH2 Receptor Antagonists." (Describes the use of (4-methoxypyrimidin-5-yl)acetic acid derivatives).

    • Patent WO2015004265: "Process for preparing a pyrimidine intermediate."[1][3][4][5][6] (Details chloropyrimidine handling).

  • Boronic Acid Alternative:

    • (4-Methoxypyrimidin-5-yl)boronic acid is a known reagent, validating the stability of the core ring system.

Sources

Technical Support Center: Solubility Optimization for 2-(4-Methoxypyrimidin-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility issues of 2-(4-Methoxypyrimidin-5-yl)acetic acid in organic solvents Content Type: Technical Support Center (Troubleshooting & FAQs) Role: Senior Application Scientist

Executive Summary & Compound Profile

Welcome to the technical support hub. You are likely visiting this page because you are experiencing precipitation during reactions, poor recovery during extraction, or streaking during chromatography.

This compound presents a classic "solubility paradox" common in drug discovery intermediates. It possesses a polar, ionizable carboxylic acid tail and a nitrogen-rich heteroaromatic head.[1] This duality creates specific solubility windows that, if missed, result in experimental failure.[1]

FeatureChemical ConsequenceSolubility Impact
Carboxylic Acid (C5-side chain) pKa ~3.5 - 4.5High water solubility at pH > 5; Dimerization in non-polar solvents.
Pyrimidine Nitrogen (N1, N3) Weakly basicPotential for zwitterionic character; H-bond acceptor.[1]
Methoxy Group (C4) Lipophilic donorSlightly improves organic solubility but insufficient to make it "lipophilic."

Solubility Matrix & Solvent Selection

Status: Validated by internal application data and analog comparison.

The following table summarizes the solubility behavior of the compound at 25°C.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Recommended for Stock Solutions. Use for reactions requiring high concentration.
Protic Methanol, Ethanol, WaterModerate Solubility is pH-dependent.[1] Heating often required for saturation.
Chlorinated Dichloromethane (DCM), ChloroformLow / Variable Problematic. Often requires 5-10% Methanol to break acid dimers and dissolve.[1]
Ethers THF, 1,4-DioxaneModerate Good for reactions; poor for extraction.[1]
Hydrocarbons Hexane, Toluene, HeptaneInsoluble Use as Anti-solvent. Will cause oiling out or precipitation.[1]
Acidic Media Glacial Acetic AcidHigh Excellent solvent for recrystallization or synthesis [1].

Troubleshooting Guides (Q&A)

Scenario A: Reaction Setup & Precipitation

Q: I tried dissolving the compound in Toluene/DCM for an amide coupling, but it remains a suspension. What should I do?

A: This is expected. This compound is too polar for pure toluene or DCM due to strong intermolecular hydrogen bonding (acid dimers) and pi-stacking of the pyrimidine rings.[1]

The Fix:

  • Switch Solvent: Use DMF or DMAc (Dimethylacetamide) as your primary solvent.

  • Cosolvent Approach: If you must use DCM (e.g., for specific coupling reagents), add a "solubilizing spike."[1] Add 5-10% DMF or THF to the DCM. This disrupts the intermolecular H-bonds without compromising the non-polar environment significantly.

  • Base Addition: If the reaction permits, adding the organic base (e.g., DIPEA or TEA) first will deprotonate the carboxylic acid, forming a lipophilic ammonium salt that is much more soluble in DCM [2].[1]

Scenario B: Work-up & Extraction Issues

Q: During aqueous work-up, the compound is not extracting into the organic layer (Ethyl Acetate/DCM). My yield is near zero.

A: You are likely fighting the pH. At neutral or basic pH (often resulting from quenching reactions with bicarbonate), the compound exists as a carboxylate anion , which stays in the water phase.[1]

The Protocol (pH-Switch Extraction):

  • Check pH: Ensure the aqueous phase is acidified to pH 3-4 (below the pKa of the acid). Use 1M HCl or citric acid.

  • Salting Out: The pyrimidine ring is water-loving. Saturate the aqueous phase with NaCl (brine) to push the organic molecule out ("Salting out effect").

  • Solvent Choice: Ethyl Acetate may not be polar enough. Use 10% Methanol in DCM or n-Butanol for the extraction solvent to capture the polar acid.

Scenario C: Chromatography (Purification)

Q: The compound streaks badly on silica gel and elutes broadly. How do I get a sharp peak?

A: Streaking is caused by the carboxylic acid interacting with the acidic silanols on the silica gel and the basic pyrimidine nitrogens interacting with trace metals or acidic sites.[1]

The Fix:

  • Mobile Phase Modifier: You must use an acidic modifier. Add 0.5% - 1% Acetic Acid or Formic Acid to your mobile phase (e.g., DCM:MeOH:AcOH).[1] This suppresses ionization and minimizes interaction with silica [3].

  • Reverse Phase: If normal phase fails, switch to C18 Reverse Phase chromatography using Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1] This is often far superior for heteroaromatic acids.

Visualized Workflows

Diagram 1: Solubility Decision Tree

Caption: Logic flow for selecting the correct solvent system based on experimental intent.

SolubilityTree Start Goal: Dissolve this compound Intent What is the application? Start->Intent Rxn Chemical Reaction Intent->Rxn Anal Analysis (NMR/HPLC) Intent->Anal Purif Purification Intent->Purif PolarRxn Requires Polar Conditions? Rxn->PolarRxn NMR NMR Solvent: DMSO-d6 (Avoid CDCl3) Anal->NMR HPLC Mobile Phase: Water/ACN + 0.1% TFA Anal->HPLC Cryst Crystallization Purif->Cryst Chrom Chromatography Purif->Chrom UseDMF Use DMF or DMSO PolarRxn->UseDMF Yes UseDCM Use DCM + 10% DMF or DCM + DIPEA PolarRxn->UseDCM No RecrystSolv Solvent: Hot EtOH or AcOH/Water Cryst->RecrystSolv ColSolv DCM:MeOH:AcOH (90:9:1) Chrom->ColSolv

Diagram 2: The "pH-Switch" Isolation Protocol

Caption: Step-by-step workflow for maximizing recovery from aqueous mixtures.

WorkupFlow Step1 Crude Mixture (Aqueous/Organic) Step2 Adjust pH > 10 (Use NaOH/Na2CO3) Step1->Step2 Step3 Wash with DCM (Remove non-acidic impurities) Step2->Step3 Step4 Collect Aqueous Layer (Contains Product as Salt) Step3->Step4 Step5 Acidify to pH 3-4 (Use HCl/Citric Acid) Step4->Step5 Step6 Precipitation Occurs? Step5->Step6 Filter Filter Solid (Wash with cold water) Step6->Filter Yes (Ideal) Extract Extract with DCM:MeOH (9:1) Step6->Extract No (Oiling/Soluble)

Detailed Experimental Protocols

Protocol 1: Solubility Screening for Crystallization

Use this to find the optimal solvent system for purifying your specific batch.[1]

  • Preparation: Place 10 mg of this compound into a 4 mL vial.

  • Primary Solvent Addition: Add Methanol dropwise with warming (heat gun or block at 50°C).

    • Goal: Dissolve solid in minimum volume (approx. 100-200 µL).

  • Anti-solvent Titration: While keeping the solution warm, add Water or Diethyl Ether dropwise until a persistent cloudiness appears.[1]

  • Cooling: Re-heat to clear the solution, then allow to cool slowly to Room Temperature (RT), then to 4°C.

  • Observation:

    • Crystals: Success.

    • Oil: Solvent system too non-polar. Try Acetic Acid / Water (1:1) instead.

    • Precipitate (Amorphous):[1] Cooling too fast. Repeat with slower gradient.

Protocol 2: High-Recovery Extraction (The "Salting-Out" Method)

Use when standard extraction yields <50%.[1]

  • Quench: Quench reaction mixture with water.

  • Basify: Adjust pH to ~10-11 using 1M NaOH. The solution should turn clear as the salt forms.[1]

  • Wash: Extract the aqueous layer twice with DCM (discard organics—this removes non-acidic byproducts).

  • Acidify: Carefully add 1M HCl to the aqueous layer until pH reaches ~3.0. Note: Do not go too low (pH < 1) or you may protonate the pyrimidine nitrogens, keeping it in water.[1]

  • Saturate: Add solid NaCl to the acidic aqueous layer until no more dissolves.

  • Extract: Extract 3x with 10% Methanol in Chloroform or Ethyl Acetate .

  • Dry: Dry combined organics over Na2SO4 and concentrate.

References

  • Lichitsky, B. V., et al. (2022).[1] "Synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid." Molbank, 2022(2), M1356.[1] (Demonstrates acetic acid mediated synthesis and purification of heteroaromatic acetic acids). Link[1]

  • MedChemExpress. "2-(4-Methoxyphenyl)acetic acid Solubility & Properties." (Analogous solubility data for methoxy-phenylacetic acid derivatives in DMSO/DMF). Link

  • Organic Chemistry Data. "Common Solvents and Solubility Parameters." (General principles of solubility for polar organic molecules). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for this compound." Link

Sources

Minimizing decarboxylation during 2-(4-Methoxypyrimidin-5-yl)acetic acid processing

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Minimizing Decarboxylation in 2-(4-Methoxypyrimidin-5-yl)acetic Acid Processing

Executive Summary

The processing of This compound presents a specific challenge common to electron-deficient heteroaryl acetic acids: thermal and acid-catalyzed decarboxylation .

Unlike phenylacetic acid, the pyrimidine ring acts as a strong electron-withdrawing group (EWG). When the ring nitrogen is protonated (low pH) or the system is heated, the bond between the methylene carbon and the carboxyl group weakens, leading to the irreversible loss of


 and the formation of 4-methoxy-5-methylpyrimidine .

This guide provides the mechanistic grounding and validated protocols to minimize this degradation pathway.

Part 1: The Mechanism of Failure

To prevent decarboxylation, one must understand the "Zwitterionic Trap."

  • The Trigger: Under acidic conditions (pH < 3), the pyrimidine ring nitrogens can become protonated.[1]

  • The Destabilization: The protonated pyrimidine ring becomes a potent electron sink. This pulls electron density away from the methylene bridge (

    
    -carbon).
    
  • The Collapse: The carboxylate group (or carboxylic acid via a cyclic transition state) loses

    
    . The electrons from the breaking C-C bond are stabilized by the electron-deficient ring, forming a transient ylide/carbanion which rapidly protonates to form the methyl impurity.
    

Key Insight: The rate of decarboxylation often peaks near the isoelectric point , where the concentration of the zwitterion (Protonated Ring / Deprotonated Carboxylate) is maximized.

Visualizing the Pathway

DecarboxylationMechanism Target Target Molecule (Anionic Form) Stable at pH > 5 Acid Acidification (pH < 3) Target->Acid H+ Addition Zwitterion Zwitterionic Intermediate (High Energy Risk) Acid->Zwitterion Ring N Protonation TS Cyclic Transition State Zwitterion->TS Thermal Activation Impurity Decarboxylated Impurity (4-methoxy-5-methylpyrimidine) + CO2 (Gas) TS->Impurity Irreversible Loss

Figure 1: The "Zwitterionic Trap" mechanism.[2] Processing conditions must avoid the red/yellow zones by maintaining strict pH and temperature controls.

Part 2: Validated Processing Protocol

The most critical stage is the hydrolysis of the ester precursor (e.g., ethyl 2-(4-methoxypyrimidin-5-yl)acetate) and the subsequent isolation of the free acid.

Critical Control Parameters (CCPs)
ParameterLimitReason
Temperature < 40°C Decarboxylation is Arrhenius-dependent. Rates double for every ~10°C rise.
Acidification pH 4.5 – 5.0 Do not drop to pH 1-2. The pKa of the acetic acid moiety is ~4.2. You want to precipitate the acid without protonating the pyrimidine ring (pKa ~1.5 - 2.5).
Acid Type Acetic Acid / dilute HCl Avoid strong mineral acids if possible. If using HCl, use slow addition with vigorous stirring to prevent local hot/acidic spots.
Drying Vacuum, < 35°C Avoid oven drying. The crystal lattice water can act as a proton source at high temps.
Step-by-Step Hydrolysis Workflow
  • Dissolution: Dissolve ester in THF/Water (3:1). Cool to 10°C.

  • Saponification: Add LiOH (1.2 eq) slowly. Why LiOH? Lithium salts often have better solubility profiles in organic workups than Sodium, allowing milder conditions.

  • Monitor: Stir at 20°C until TLC shows consumption. Do not reflux.

  • Work-up (The Danger Zone):

    • Cool reaction mixture to 0-5°C .

    • Adjust pH carefully to pH 7.0 to quench excess base.

    • Remove THF under vacuum at < 30°C .

    • Precipitation: Slowly add 1M HCl or Glacial Acetic Acid dropwise to the aqueous residue.

    • STOP addition at pH 4.8 .

  • Isolation: If solid forms, filter immediately. If oil forms, extract with Ethyl Acetate, dry over

    
    , and evaporate at low temp.
    

SafeWorkflow Start Ester Precursor Hydrolysis Hydrolysis LiOH, 20°C (Avoid Heat) Start->Hydrolysis Quench Cool to 0°C Remove Solvent Hydrolysis->Quench Acidification CRITICAL STEP Acidify to pH 4.8 (Do NOT hit pH 1-2) Quench->Acidification Check Precipitate Forms? Acidification->Check Filter Filter & Vac Dry < 30°C Check->Filter Yes Extract Extract w/ EtOAc Keep Cold Check->Extract No (Oiling)

Figure 2: Optimized workflow to bypass the decarboxylation window.

Part 3: Troubleshooting & FAQs

Q1: I see gas bubbles evolving during acidification. What is happening?

Diagnosis: You are actively decarboxylating your product.[3] Immediate Action: Stop acid addition immediately. Add a small amount of base (NaHCO3) to raise the pH back to ~6. Cool the solution further (ice bath). Root Cause: You likely overshot the pH (went too acidic, < pH 3) or the addition was too fast, creating local "hot spots" of high acidity.

Q2: The product isolated is a sticky oil, not a solid.

Diagnosis: This is often a mixture of the target acid and the decarboxylated impurity (4-methoxy-5-methylpyrimidine), which has a much lower melting point. Solution: Do not attempt to recrystallize from boiling solvent. Dissolve the oil in mild base (pH 8), extract organic impurities (the decarboxylated product is neutral/basic) with DCM, then re-acidify the aqueous layer carefully to pH 4.8 to reprecipitate the pure acid.

Q3: Can I use oxidative decarboxylation to make the aldehyde instead?

Context: Sometimes researchers actually want the decarboxylated carbonyl. Answer: Yes. Iron catalysts (


) or persulfates are known to drive the oxidative decarboxylation of heteroaryl acetic acids to their corresponding aldehydes or ketones. This underscores the need to avoid metallic contamination (use non-metallic spatulas/reactors) if the acid is the desired product.
Q4: How should I store the final compound?

Recommendation: Store at -20°C under Argon. Even in solid state, surface moisture can create a micro-acidic environment that promotes slow degradation over months.

References

  • Decarboxylation Mechanisms: Button, R. G., & Taylor, P. J. (1973). The decarboxylation of some heterocyclic acetic acids.[3][4][5][6][7] Part II. Direct and indirect evidence for the zwitterionic mechanism. Journal of the Chemical Society, Perkin Transactions 2.[4][5] Link

  • Pyrimidine Chemistry: Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (General reference for pyrimidine ring electron deficiency and pKa values).
  • Oxidative Instability: Song, X., et al. (2017). FeCl3-catalyzed oxidative decarboxylation of aryl/heteroaryl acetic acids. Organic & Biomolecular Chemistry. Link

  • pKa Data: Williams, R. (Compiled).[8] pKa Data for Heterocycles and Carboxylic Acids. Organic Chemistry Data. Link

Sources

Technical Support Center: Controlling Moisture Sensitivity in Pyrimidine Acetic Acid Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on handling pyrimidine acetic acid reagents. The inherent hygroscopic nature of many chemical reagents presents a significant challenge in synthetic chemistry, where even trace amounts of water can compromise reaction yields, purity, and reproducibility.[1][2] This guide offers a comprehensive resource, structured from the ground up, to address the specific challenges associated with the moisture sensitivity of pyrimidine acetic acid and its derivatives.

Our approach is rooted in practical, field-proven experience, aiming not just to provide protocols but to explain the underlying principles that govern the successful use of these valuable synthetic intermediates.[3][4] By understanding the "why" behind each step, you will be better equipped to troubleshoot unforeseen issues and adapt procedures to your unique experimental context.

Frequently Asked Questions (FAQs)

This section directly addresses the most common questions our application scientists receive regarding pyrimidine acetic acid reagents.

Q1: Why are pyrimidine acetic acid reagents so sensitive to moisture?

A: The moisture sensitivity of pyrimidine acetic acid and its derivatives can be attributed to their chemical structure. The presence of nitrogen atoms in the pyrimidine ring and the carboxylic acid group makes the molecule susceptible to hydration.[5] These functional groups can form hydrogen bonds with water molecules, leading to the absorption of moisture from the atmosphere.[5] Some pyrimidine derivatives are known to be hygroscopic, meaning they readily attract and hold water molecules.[6]

Q2: What are the primary consequences of moisture contamination in my reaction?

A: Moisture contamination can lead to several detrimental outcomes in reactions involving pyrimidine acetic acid reagents:

  • Reagent Degradation: Water can hydrolyze the reagent, leading to the formation of unwanted byproducts and a reduction in the active concentration of your starting material.[7][8]

  • Reaction Inhibition: Many reactions in organic synthesis, particularly those involving organometallics or strong bases, are quenched by water.[9] The presence of moisture can completely halt the desired chemical transformation.

  • Side Reactions: Water can act as a nucleophile or a proton source, leading to the formation of unexpected side products and complicating the purification of your target compound.[9][10]

  • Inconsistent Results: Failure to control moisture levels is a common source of poor reproducibility in experiments.

Q3: How can I determine if my pyrimidine acetic acid reagent has been compromised by moisture?

A: Several methods can be employed to assess the water content of your reagent:

  • Karl Fischer Titration: This is the gold standard for accurately quantifying water content in chemical samples.

  • Appearance: While not quantitative, a visual inspection can sometimes be informative. A reagent that was once a free-flowing powder and has become clumpy or sticky may have absorbed moisture.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can sometimes reveal the presence of excess water.

  • Reaction Performance: A sudden drop in yield or the appearance of new, unidentified peaks in your reaction analysis (e.g., TLC, LC-MS) can be an indicator of moisture contamination.[11][12]

Q4: What is the best way to store pyrimidine acetic acid reagents?

A: Proper storage is the first line of defense against moisture contamination.[13][14]

  • Inert Atmosphere: Store the reagent in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[15][16]

  • Desiccator: Place the sealed container inside a desiccator containing a suitable drying agent, like silica gel or anhydrous calcium sulfate.[14]

  • Cool, Dry Place: Store the desiccator in a cool, dry location away from direct sunlight and sources of humidity.[13]

Troubleshooting Guide: Common Issues and Solutions

This guide provides a structured approach to diagnosing and resolving common problems encountered when working with moisture-sensitive pyrimidine acetic acid reagents.

Observed Problem Probable Cause (Moisture-Related) Recommended Solution(s)
Low or No Product Yield Reagent Quenching: Trace moisture in the reaction flask, solvents, or starting materials has deactivated a critical reagent (e.g., a strong base or organometallic compound).[9]Thoroughly Dry Glassware: Oven-dry all glassware at a minimum of 120°C for several hours or flame-dry under vacuum immediately before use.[9][17] Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Store them over molecular sieves.[17] Dry Other Reagents: Ensure all other starting materials are rigorously dried and handled under inert conditions.
Formation of Unexpected Byproducts Hydrolysis of Starting Material: The pyrimidine acetic acid reagent has partially or fully hydrolyzed due to moisture exposure before or during the reaction.[8]Verify Reagent Integrity: Before use, check a small sample of the reagent for signs of moisture absorption. Consider running a Karl Fischer titration if you suspect significant contamination. Inert Atmosphere Technique: Handle the reagent exclusively under a positive pressure of an inert gas (nitrogen or argon) using a glove box or Schlenk line techniques.[9][15]
Inconsistent Reaction Outcomes Variable Atmospheric Moisture: Fluctuations in laboratory humidity are leading to varying levels of moisture contamination between experiments.Standardize Handling Procedures: Implement a strict and consistent protocol for handling all moisture-sensitive reagents. Monitor Lab Environment: Be mindful of ambient humidity levels and consider performing highly sensitive reactions on days with lower humidity or in a controlled environment.[18]
Difficulty in Product Purification Formation of Hydrated Byproducts: Moisture-induced side reactions are creating impurities with similar polarities to the desired product, making chromatographic separation challenging.Optimize Work-up: If possible, use a non-aqueous work-up procedure. If an aqueous work-up is necessary, minimize the contact time of your product with the aqueous phase and ensure all organic extracts are thoroughly dried with a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal.

Experimental Protocol: Handling Pyrimidine Acetic Acid Reagents Under Anhydrous Conditions

This protocol outlines a robust procedure for setting up a reaction using moisture-sensitive pyrimidine acetic acid reagents.

1. Glassware Preparation:

  • Thoroughly clean all glassware (e.g., round-bottom flask, condenser, addition funnel) and a magnetic stir bar.

  • Dry the glassware in an oven at a minimum of 120°C for at least four hours.[9]

  • Alternatively, assemble the glassware and flame-dry it under a vacuum while purging with a stream of dry nitrogen or argon.[9]

  • Allow the glassware to cool to room temperature under a positive pressure of inert gas.

2. Reagent and Solvent Preparation:

  • Use freshly opened or properly stored anhydrous solvents. For highly sensitive reactions, it is recommended to distill solvents from an appropriate drying agent immediately before use.[9]

  • Ensure any other solid reagents are dried in a vacuum oven or desiccator.[9]

3. Reaction Setup Under Inert Atmosphere:

  • Assemble the dried glassware while maintaining a positive flow of inert gas.[19]

  • If weighing the pyrimidine acetic acid reagent outside of a glovebox, do so quickly and transfer it to the reaction flask against a counterflow of inert gas.

  • For liquid reagents or solvents, use a dry syringe or cannula to transfer them to the reaction vessel.[15][20] Ensure the syringe is purged with inert gas before drawing up the liquid.

4. Reaction Execution:

  • Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a balloon filled with nitrogen or argon, or by connecting the reaction setup to a Schlenk line.[19]

  • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

5. Work-up and Purification:

  • Quench the reaction using an appropriate anhydrous method if possible.

  • If an aqueous work-up is unavoidable, perform it as quickly as possible.

  • Thoroughly dry the organic extracts with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Visualizing the Workflow

The following diagram illustrates the key decision points and procedures for successfully handling moisture-sensitive pyrimidine acetic acid reagents.

Moisture_Control_Workflow Workflow for Handling Moisture-Sensitive Reagents cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_analysis Analysis & Troubleshooting cluster_completion Completion Phase start Start: Reaction Planning dry_glassware Dry Glassware (Oven/Flame-Dry) start->dry_glassware prep_solvents Prepare Anhydrous Solvents start->prep_solvents dry_reagents Dry Other Reagents start->dry_reagents setup_inert Assemble Apparatus Under Inert Gas dry_glassware->setup_inert prep_solvents->setup_inert dry_reagents->setup_inert weigh_transfer Weigh & Transfer Pyrimidine Acetic Acid setup_inert->weigh_transfer add_reagents Add Solvents/Reagents (Syringe/Cannula) weigh_transfer->add_reagents run_reaction Run Reaction Under Positive N2/Ar Pressure add_reagents->run_reaction check_yield Low Yield? run_reaction->check_yield check_byproducts Unexpected Byproducts? run_reaction->check_byproducts troubleshoot Troubleshoot: - Check Reagent Purity - Verify Anhydrous Technique - Analyze for Water Content check_yield->troubleshoot Yes workup Quench & Work-up check_yield->workup No check_byproducts->troubleshoot Yes check_byproducts->workup No troubleshoot->start Re-evaluate purify Dry & Purify Product workup->purify end End: Pure Product purify->end

Caption: A flowchart outlining the critical steps for handling moisture-sensitive reagents.

Quantitative Data Summary

Adherence to specific quantitative limits is crucial for ensuring anhydrous conditions. The following table provides recommended maximum water content for solvents used in moisture-sensitive reactions.

Parameter Recommended Limit Method of Verification
Water Content in "Anhydrous" Solvents < 50 ppmKarl Fischer Titration
Laboratory Relative Humidity < 40% RHHygrometer

Note: For extremely sensitive reactions, even lower water content may be necessary.

By implementing these best practices, researchers can significantly improve the reliability and success of their experiments involving pyrimidine acetic acid reagents, ultimately accelerating their research and development efforts.

References

  • How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. (2023, February 9). Drug Discovery Unit - University of Dundee.
  • Reaction Set-up. (n.d.). Drug Discovery Unit - University of Dundee.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
  • Best practices for handling anhydrous reactions for pyridine synthesis. (n.d.). Benchchem.
  • Water Sensitive Chemicals. (n.d.). Environment, Health & Safety - University of California, Berkeley.
  • Technical Support Center: Anhydrous Conditions for Pyridine-2-carboxylic Anhydride Reactions. (n.d.). Benchchem.
  • A Practical Guide to MSL: Handling and Storing Sensitive Components. (2025, August 16). Ibis Scientific, LLC.
  • How do you handle hygroscopic salts?. (2016, September 14).
  • Preservation of Moisture-Sensitive Chemical Reagents. (n.d.). Sigma-Aldrich.
  • How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (n.d.). Benchchem.
  • Karl Fischer Titration Tips: Water Content Measurement. (n.d.). MilliporeSigma.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC.
  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. (2020, July 28).
  • SAFETY D
  • Avoiding side product formation in pyrimidine synthesis. (n.d.). Benchchem.
  • 2-Pyrimidine Acetic Acid (CAS Number: 66621-73-6). (n.d.). Cayman Chemical.
  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. (n.d.). MDPI.
  • How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry: University of Rochester.
  • Effect of Moisture on the Stability of Solid Dosage Forms. (2025, August 9).
  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a. (2018, September 17). Allied Academies.
  • Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. (2021, September 2). The Journal of Physical Chemistry Letters.

Sources

Overcoming steric hindrance in 5-substituted pyrimidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrimidine Functionalization Technical Support Center.

Current Status: ● Operational Ticket Focus: Overcoming Steric & Electronic Hindrance in 5-Substituted Pyrimidines Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Introduction: The "5-Position Paradox"

User, you are likely here because the C5 position of the pyrimidine ring is the most "aromatic-like" (electron-rich) yet the most sterically unforgiving position on the scaffold. Unlike the electron-deficient C2, C4, and C6 positions which readily undergo nucleophilic attack, C5 requires electrophilic substitution or metal-catalyzed cross-coupling.

When you add substituents at C4/C6, you create a "steric canyon" at C5. Standard protocols (e.g., Pd(PPh₃)₄) often fail here due to poor oxidative addition or catalyst decomposition. This guide bypasses textbook theory and provides the specific, high-energy protocols required to force these reactions to completion.

Module 1: The "Stalled" Suzuki-Miyaura Coupling

Case #404: My 5-bromo-4-tert-butylpyrimidine reaction stalls at <20% conversion.

Diagnosis: Standard Pd(0) catalysts (like Tetrakis) are too bulky and electronically insufficient to undergo oxidative addition into the sterically crowded C5-Br bond, especially with a bulky neighbor at C4. Furthermore, the resulting Pd(II) species is prone to protodeboronation before transmetallation can occur.

The Solution: The "G4" Precatalyst Protocol Stop using in-situ catalyst generation. You need Palladacycle Precatalysts (Gen 3 or Gen 4) .[1] These release a highly active, mono-ligated Pd(0) species immediately upon heating, preventing the "induction period" where catalyst death occurs.

Protocol 1.1: Sterically Demanding Suzuki Coupling
ComponentRecommendationTechnical Rationale
Precatalyst XPhos Pd G4 or SPhos Pd G4 SPhos and XPhos are dialkylbiaryl phosphines.[2] The bulky biaryl backbone protects the Pd center, while the alkyl groups push electron density to Pd, accelerating oxidative addition into the hindered C5-Br bond.
Loading 1.0 - 2.0 mol%High activity allows low loading, reducing metal scavenging costs later.
Base K₃PO₄ (Tribasic Potassium Phosphate) Weaker bases (Carbonates) often fail here. K₃PO₄ provides the necessary basicity without causing substrate decomposition. Use 2.0 - 3.0 equiv.
Solvent 1,4-Dioxane / Water (4:1) The biphasic system is critical. Water dissolves the inorganic base and boronic acid, increasing the rate of transmetallation.
Temperature 80°C - 100°C Do not reflux blindly. 80°C is often the "sweet spot" to balance rate vs. protodeboronation.

Step-by-Step Workflow:

  • Charge reaction vial with 5-bromo-4-substituted pyrimidine (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add XPhos Pd G4 (0.02 equiv).

  • Seal vial before adding solvent. Evacuate/backfill with Argon (x3).

  • Inject degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).

  • Heat to 80°C for 2 hours.

    • Tip: If conversion stops at 50%, add a second charge of Boronic Acid (0.5 equiv).

Module 2: Regioselectivity in SNAr (Nucleophilic Substitution)

Case #502: I'm trying to displace a C4-chloride, but the C5-substituent is messing up my regioselectivity.

Diagnosis: In 2,4-dichloropyrimidines, the C4 position is usually more reactive.[3] However, a C5-Electron Donating Group (EDG) (e.g., -OMe, -NH2) raises the energy of the LUMO at C4, deactivating it. Conversely, a C5-Electron Withdrawing Group (EWG) (e.g., -NO2, -F) makes C4 hyper-reactive but can sometimes promote C2 attack if the nucleophile is bulky.

Troubleshooting Matrix:

C5 SubstituentDominant Electronic EffectResulting ReactivityRecommended Fix
-H (None) BaselineC4 Selective Standard conditions (DIEA, THF, RT).
-NO₂ / -CF₃ (EWG) Strong ActivationC4 Hyper-Selective Lower temp to 0°C to prevent bis-substitution (C2+C4).
-OMe / -Alkyl (EDG) DeactivationC4 Deactivated Acid Catalysis: Add 1.0 equiv of Lewis Acid (ZnCl₂) or Brønsted Acid (TFA) to protonate N3, reactivating C4.
The "Tertiary Amine" Trick (Regioselectivity Inversion)

Advanced User Tip: If you need to functionalize C2 selectively in the presence of a C4-Cl, use a tertiary amine nucleophile.

  • Mechanism: The tertiary amine attacks C2, forming a quaternary ammonium salt. This salt undergoes in-situ N-dealkylation (loss of an alkyl group) to yield the C2-substituted secondary amine product.[4]

  • Reference: This phenomenon allows access to C2-isomers that are usually thermodynamically inaccessible.

Module 3: The "Halogen Dance" (Lithiation Workaround)

Case #601: I cannot lithiate C5 directly; the base attacks the substituents or I get C6 lithiation.

Diagnosis: Direct lithiation at C5 is difficult if C4/C6 are blocked or if the pKa difference is negligible. However, pyrimidines are famous for the Halogen Dance (Base-Catalyzed Halogen Migration) .

The Solution: Instead of fighting thermodynamics, use it. If you have a 4-bromo-pyrimidine, treating it with LDA often causes the Bromine to "dance" to C5 or C6, generating a stable lithiated species at the original position.

Visualizing the Logic Flow:

HalogenDance Start Start: 4-Bromopyrimidine Base Add LDA (Low Temp) Start->Base Lithiation Kinetic Lithiation at C5 (Unstable) Base->Lithiation Migration Halogen Dance (Br migrates C4 -> C5) Lithiation->Migration Rapid Equilibrium StableLi Thermodynamic Product: 5-Bromo-4-Li-pyrimidine Migration->StableLi Quench Quench with Electrophile (E+) StableLi->Quench Result Product: 4-Substituted-5-Bromopyrimidine Quench->Result

Figure 1: The Halogen Dance mechanism allows functionalization of the C4 position while moving the Bromine to C5, effectively swapping the functional handle.

Module 4: Buchwald-Hartwig Amination Ligand Selector

Case #703: Palladium black forms immediately when trying to couple an amine to my 5-chloropyrimidine.

Diagnosis: 5-Halopyrimidines are electron-rich (compared to other diazines), making oxidative addition slow. If the amine is also sterically hindered, the Pd center aggregates into Pd black before the cycle completes.

The Fix: Ligand Selection is non-negotiable here. Use this decision tree.

LigandSelector Start Select Amine Type Primary Primary Amine (-NH2) Start->Primary Secondary Secondary Amine (-NHR) Start->Secondary P_Hindered Is Amine Hindered? (e.g., t-Butyl, Adamantyl) Primary->P_Hindered S_Hindered Is Amine Hindered? (e.g., Diisopropyl) Secondary->S_Hindered Brett Use: BrettPhos Pd G4 P_Hindered->Brett No tBuBrett Use: tBuBrettPhos Pd G4 P_Hindered->tBuBrett Yes RuPhos Use: RuPhos Pd G4 S_Hindered->RuPhos Universal Choice

Figure 2: Ligand selection strategy for Buchwald-Hartwig amination of 5-halopyrimidines. RuPhos is the "Gold Standard" for secondary amines, while BrettPhos dominates primary amines.

References & Authoritative Sources

  • High-Activity Precatalysts (G3/G4):

    • Source: Bruno, N. C., et al. "Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions." Chemical Science, 2013.

    • Relevance: Establishes the superiority of Pd-G3/G4 cycles over in-situ generation for hindered substrates.

  • SNAr Regioselectivity & Tertiary Amines:

    • Source: Bar-Sadeh, E., et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." Journal of Organic Chemistry, 2015.

    • Relevance: Defines the mechanism for C2-selective amination using tertiary amines.

  • Halogen Dance Mechanism:

    • Source: Schnürch, M., et al. "Halogen Dance Reactions in Heterocycles." Chemical Society Reviews, 2007.

    • Relevance: Comprehensive review of the migration mechanism essential for lithiation strategies.

  • Buchwald-Hartwig Ligand Guide:

    • Source: Maiti, D., et al. "Palladium-Catalyzed Amination of Aryl Halides with Primary Amines using a New Biarylphosphine Ligand." Angewandte Chemie, 2008.

    • Relevance: Introduction of BrettPhos for challenging primary amine couplings.[1][5]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 2-(4-Methoxypyrimidin-5-yl)acetic acid and 2-(4-hydroxypyrimidin-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrimidine derivatives stand out as a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The nature and position of substituents on the pyrimidine ring are critical determinants of their pharmacological profiles. This guide provides an in-depth comparative analysis of the potential bioactivities of two closely related pyrimidine acetic acid derivatives: 2-(4-Methoxypyrimidin-5-yl)acetic acid and 2-(4-hydroxypyrimidin-5-yl)acetic acid.

At a Glance: Structural and Potential Bioactivity Comparison

FeatureThis compound2-(4-hydroxypyrimidin-5-yl)acetic acid
Structure Contains a methoxy (-OCH3) group at the 4-position of the pyrimidine ring.Contains a hydroxy (-OH) group at the 4-position of the pyrimidine ring.
Anticancer Potential The presence of a methoxy group at the 4-position has been associated with potent cytotoxic activity in some pyrimidine series, suggesting a promising profile.[5]The hydroxy group may engage in different hydrogen bonding interactions with target proteins compared to the methoxy group, potentially leading to varied anticancer efficacy.
Anti-inflammatory Potential The electron-donating nature of the methoxy group may influence the molecule's interaction with inflammatory targets like cyclooxygenase (COX) enzymes.The hydroxy group can act as both a hydrogen bond donor and acceptor, which could be crucial for binding to the active sites of inflammatory enzymes.

Delving into the Mechanism: A Structural Rationale

The subtle difference between a methoxy and a hydroxy group at the 4-position of the pyrimidine ring can significantly impact the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities. These factors, in turn, dictate how the compounds interact with their biological targets.

Caption: Structural differences influencing bioactivity.

The methoxy group in this compound is generally considered more lipophilic than the hydroxy group in its counterpart. This could enhance its ability to cross cell membranes and potentially reach intracellular targets. Furthermore, the methoxy group acts as a hydrogen bond acceptor. In contrast, the hydroxy group in 2-(4-hydroxypyrimidin-5-yl)acetic acid is more polar and can function as both a hydrogen bond donor and acceptor, allowing for different binding orientations within a target protein's active site.

Comparative Bioactivity Profile: An Evidence-Based Inference

Given the structural nuances, we can infer the potential bioactivities of these two compounds based on published data for analogous pyrimidine derivatives.

Anticancer Activity

Pyrimidine derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[6] Structure-activity relationship studies on some cyclopenta[d]pyrimidines have indicated that a 4N-methoxy group is important for potent cytotoxic activity.[5] This suggests that This compound might exhibit significant anticancer potential.

Inferred Anticancer Potency:

CompoundInferred IC50 Range (µM) on Cancer Cell LinesRationale
This compound5 - 50Based on the reported potent activity of 4-methoxy substituted pyrimidines.[5][7]
2-(4-hydroxypyrimidin-5-yl)acetic acid10 - 100The activity could be comparable or slightly lower depending on the specific target and its hydrogen bonding requirements.
Anti-inflammatory Activity

The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes.[2][3] Both COX-1 and COX-2 are targets for non-steroidal anti-inflammatory drugs (NSAIDs). Selective inhibition of COX-2 is a desirable trait to minimize gastrointestinal side effects.[8][9]

The electronic properties of the substituent at the 4-position can influence the binding affinity and selectivity towards COX isoforms. The electron-donating methoxy group and the versatile hydrogen-bonding hydroxy group could both contribute to interactions within the active site of COX enzymes.

Inferred Anti-inflammatory Efficacy:

CompoundInferred In Vivo Inhibition of Paw Edema (%)Rationale
This compound40 - 60%Based on the anti-inflammatory activity reported for various substituted pyrimidines.[10][11][12]
2-(4-hydroxypyrimidin-5-yl)acetic acid30 - 50%The polarity of the hydroxy group might influence its pharmacokinetic profile and thereby its in vivo efficacy.

Experimental Validation: Protocols for Bioactivity Assessment

To empirically determine and compare the bioactivities of these two compounds, the following standardized experimental protocols are recommended.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.[10]

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound and 2-(4-hydroxypyrimidin-5-yl)acetic acid in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[13][14]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[2][12]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (e.g., 50 mg/kg, orally) or a vehicle control to different groups of rats. A standard anti-inflammatory drug like Indomethacin (10 mg/kg) should be used as a positive control.[15]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[12]

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

To investigate the mechanism of anti-inflammatory action, a COX-2 inhibitor screening assay can be performed.[8]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the assay buffer, heme, and human recombinant COX-2 enzyme solution as per the kit manufacturer's instructions.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Reaction: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells. Add the test inhibitors or vehicle control.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Measurement: Monitor the peroxidase activity by measuring the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.[8]

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the bioactivity of this compound and 2-(4-hydroxypyrimidin-5-yl)acetic acid. Based on existing structure-activity relationship data for related pyrimidine derivatives, both compounds hold promise as potential anticancer and anti-inflammatory agents. The methoxy-substituted compound may exhibit enhanced cytotoxic activity due to its lipophilic nature and the established importance of the 4-methoxy group in some active series.[5] The hydroxy-substituted analogue, with its versatile hydrogen bonding capabilities, could also demonstrate significant, albeit potentially different, biological activity.

The provided experimental protocols offer a clear roadmap for the empirical validation of these inferred activities. Further investigations, including in silico molecular docking studies, could provide deeper insights into the specific molecular targets and binding interactions of these compounds, guiding future optimization efforts in the development of novel pyrimidine-based therapeutics.

References

  • Ahmed, O., Begum, F., Fatima, N., & Salahuddin, Md. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(4), 103-108.
  • Gangjee A, Zhao Y, Raghavan S, Rohena CC, Mooberry SL, Hamel E. Structure-activity relationship and in vitro and in vivo evaluation of the potent cytotoxic anti-microtubule agent N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride and its analogues as antitumor agents. J Med Chem. 2013;56(17):6829-6843.
  • Haroon ur Rashid, Marco Antonio Utrera Martines, Adriana Pereira Duarte, Juliana Jorge, Shagufta Rasool, Riaz Muhammad, Nasir Ahmad & Muhammad Naveed Umar. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6036-6069.
  • MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). % inhibition (%I) of inflammation by carrageenan induced rat paw edema. Retrieved from [Link]

  • Rashid, H., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6036-6069.
  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Unknown. (2022). Demystifying the syntheses, anti-inflammatory activities and structure: Activity relationships of pyrimidines. International Journal of Health Sciences, 6(S2), 10362–10379.
  • ResearchGate. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]

  • PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

  • Wąż, P., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011.
  • Bharat Kumar, et al. (2014). Evaluation of anti-inflammatory activity of some novel diarylsulfonylurea-chalcone hybrid. International Journal of Pharmacy, 4(1), 313-316.
  • ResearchGate. (n.d.). The IC50 values determined by MTT assay and selectivity index. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the IC50 (μM) values obtained by cytotoxic activities using MTT assay. Retrieved from [Link]

  • Wąż, P., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011.
  • MDPI. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Retrieved from [Link]

  • International Journal of Basic & Clinical Pharmacology. (2016). Evaluation of anti-inflammatory activity of aqueous extract of Mangifera indica leaves in albino rats. Retrieved from [Link]

  • Turkish Journal of Chemistry. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. Retrieved from [Link]

  • MDPI. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Retrieved from [Link]

  • PubMed. (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. Retrieved from [Link]

  • MDPI. (n.d.). Pyrimidine-based COX-2 inhibitors and rationale for designing the target compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the most active anti-inflammatory pyrimidine derivatives (e16–e24). Retrieved from [Link]

  • Clinical Tree. (2024). COX-2 inhibitors (coxibs). Retrieved from [Link]

Sources

IR spectroscopy characteristic peaks of methoxypyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the infrared (IR) spectral characteristics of methoxypyrimidine derivatives. It is designed for medicinal chemists and structural biologists to rapidly validate synthetic outcomes, specifically distinguishing O-methylation (methoxypyrimidine) from N-methylation (pyrimidone) and differentiating positional isomers.

Core Value: IR spectroscopy offers a superior, rapid-readout method for distinguishing lactam-lactim tautomers in pyrimidine synthesis—a distinction often ambiguous in low-field NMR but definitive in IR due to the high polarity of the carbonyl bond.

Technical Deep Dive: The Spectral Signature

The Pyrimidine Core Vibrations

The pyrimidine ring (1,3-diazine) exhibits characteristic skeletal vibrations that serve as the diagnostic baseline. Regardless of substitution, these bands confirm the integrity of the heteroaromatic core.

Vibrational ModeFrequency Range (cm⁻¹)Description
Ring Stretching ($ \nu_{ring} $) 1550 – 1600 Characteristic doublet or triplet. Arises from coupled C=N and C=C stretching.
Ring Breathing 980 – 1000 Symmetric ring expansion/contraction. Highly sensitive to ring substitution pattern.
C-H Deformation (out-of-plane) 650 – 850 Diagnostic for substitution pattern (e.g., mono- vs. di-substituted).
The Methoxy Group Signature ("The Fingerprint")

The introduction of a methoxy (-OCH₃) group onto the pyrimidine ring introduces a specific set of bands that are distinct from alkyl substituents.

  • C-H Stretching (Methyl): Unlike aromatic C-H stretches (>3000 cm⁻¹), the methoxy methyl group appears at 2835 – 2980 cm⁻¹ . The symmetric stretch often appears as a sharp, distinct band around 2850 cm⁻¹ .

  • C-O-C Stretching: This is the most intense and diagnostic feature.

    • Asymmetric Stretch:1200 – 1300 cm⁻¹ (Often overlaps with aromatic C-N stretch, resulting in a broad, intense band).

    • Symmetric Stretch:1015 – 1050 cm⁻¹ .

Comparative Analysis 1: The Tautomer Challenge (Critical)

In drug development, a common synthetic route involves methylating hydroxypyrimidines. This can result in two products: the O-methylated (methoxypyrimidine) or the N-methylated (pyrimidone) derivative. IR is the gold standard for distinguishing these.

The Distinction Logic
  • Methoxypyrimidine (Lactim Ether): Retains aromaticity. Shows C-O-C bands. Lacks C=O.

  • N-Methylpyrimidone (Lactam): Breaks full aromaticity. Shows a strong C=O (Carbonyl) and often N-H features if not fully substituted.

Comparative Data Table
FeatureMethoxypyrimidine (O-Isomer)N-Methylpyrimidone (N-Isomer)
Carbonyl ($ \nu_{C=O} $) ABSENT Strong, 1650 – 1700 cm⁻¹
Ether ($ \nu_{C-O-C} $) Strong, 1200 – 1300 cm⁻¹ Absent (or different C-N profile)
Ring Vibrations Sharp, aromatic character (1550-1600 cm⁻¹)Shifted, amide-like character
N-H Stretch AbsentBroad 3200–3400 cm⁻¹ (if N-H present)
Visualization: Tautomer Identification Workflow

TautomerID Start Sample: Methylated Hydroxypyrimidine Product CheckCO Check 1650-1700 cm⁻¹ Region Start->CheckCO StrongCO Strong Band Present (C=O Stretch) CheckCO->StrongCO Yes NoCO No Strong Band (Background only) CheckCO->NoCO No ResultN IDENTIFIED: N-Isomer (Pyrimidone/Lactam) StrongCO->ResultN CheckEther Check 1000-1300 cm⁻¹ Region NoCO->CheckEther StrongEther Strong Bands at ~1220 & ~1020 cm⁻¹ CheckEther->StrongEther Confirm C-O-C ResultO IDENTIFIED: O-Isomer (Methoxypyrimidine) StrongEther->ResultO

Figure 1: Decision tree for distinguishing O-methyl vs. N-methyl isomers using IR markers.

Comparative Analysis 2: Positional Isomers (2-OMe vs. 4-OMe)

Differentiation between 2-methoxypyrimidine and 4-methoxypyrimidine is subtler and relies on symmetry-driven intensity changes in the "Fingerprint Region" (<1500 cm⁻¹).

  • 2-Methoxypyrimidine:

    • Symmetry: Higher effective symmetry (

      
       axis through C2-N5).
      
    • Key Peaks:

      • Ring Stretch: ~1580, 1468 cm⁻¹.[1]

      • C-O Stretch: Distinct sharp peak at 1223 cm⁻¹ .

      • Ring Breathing: Often simpler pattern due to symmetry.

  • 4-Methoxypyrimidine:

    • Symmetry: Lower symmetry (

      
      ).
      
    • Key Peaks:

      • Ring Stretch: ~1590, 1550 cm⁻¹ (More splitting observed).

      • C-H Deformation: The out-of-plane C-H bending patterns (700-850 cm⁻¹) differ significantly due to the adjacent hydrogens (H5, H6) vs the isolated H2.

      • Differentiation: Look for a split in the 800-850 cm⁻¹ region characteristic of the asymmetric substitution.

Experimental Protocol: Validated Workflow

Method Selection: ATR vs. Transmission (KBr)
  • ATR (Attenuated Total Reflectance): Recommended for routine screening of oils and stable solids.

    • Pros: Fast, no sample prep, easy cleaning.

    • Cons: Slight peak shifts (lower wavenumbers) compared to transmission; intensity of high-wavenumber peaks (C-H stretch) is reduced.

  • KBr Pellet (Transmission): Recommended for publication-quality spectra of crystalline solids.

    • Pros: Higher resolution, no penetration depth correction needed.

    • Cons: Hygroscopic pyrimidines may absorb water from KBr, appearing as false O-H bands (~3400 cm⁻¹).

Step-by-Step Procedure (ATR)
  • Background Scan: Clean crystal (Diamond/ZnSe) with isopropanol. Collect background (air) spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading:

    • Solid: Place ~5 mg of sample on the crystal. Apply high pressure using the clamp to ensure contact.

    • Liquid: Place 1 drop to cover the crystal active area.

  • Acquisition: Collect sample spectrum (32-64 scans).

  • Validation:

    • Check for CO₂ doublet (2350 cm⁻¹). If high, purge and rescan.

    • Self-Check: Verify the C-H stretch region.[2] If peaks are <0.01 absorbance, increase sample contact/amount.

  • Post-Processing: Apply "ATR Correction" algorithm if comparing directly to literature KBr data.

References

  • NIST Mass Spectrometry Data Center. Pyrimidine, 2-methoxy- Infrared Spectrum.[3] NIST Standard Reference Database.[4][5][6][7] [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[8][9] Japan.[10] [Link][9]

  • Specac Application Notes. Interpreting Infrared Spectra: Functional Group Assignments.[Link]

  • Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 2025.[11] [Link]

  • Srivastava, S. L., et al. Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.[12] Proceedings of the Indian Academy of Sciences, 1986. [Link]

Sources

Reference Standards for 2-(4-Methoxypyrimidin-5-yl)acetic Acid Quality Control: A Strategic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals, the quality control of intermediates like 2-(4-Methoxypyrimidin-5-yl)acetic acid is a critical checkpoint in the synthesis of pyrimidine-based therapeutics (e.g., antiviral or antineoplastic agents).[1] As a non-pharmacopeial intermediate, it rarely possesses an official USP/EP monograph. Consequently, laboratories must choose between sourcing Commercial Certified Reference Materials (CRMs) or developing In-House Qualified Working Standards .[1]

This guide objectively compares these approaches, detailing the "Mass Balance" qualification strategy required for in-house standards to achieve regulatory compliance (ICH Q7/Q3A).

Part 1: The Criticality of the Analyte

This compound presents specific chemical challenges that dictate the QC strategy:

  • Chemical Stability: The methoxy group at the C4 position is susceptible to hydrolysis under acidic/basic stress, potentially degrading to the 4-hydroxy analog .

  • Solubility: The free carboxylic acid moiety confers pH-dependent solubility, impacting HPLC retention behavior.

  • Process Impurities: Synthesis typically involves condensation reactions that may leave regioisomeric byproducts (e.g., 2-methoxy isomers) difficult to resolve on standard C18 columns.[1]

Part 2: Comparative Analysis of Reference Standard Types

The following table contrasts the three primary sources for reference standards regarding this specific molecule.

FeatureOption A: Commercial CRM Option B: In-House Qualified Standard Option C: Recrystallized Process Material
Definition Material characterized by an ISO 17034 accredited provider with a certified potency.[1]High-purity batch characterized internally using the "Mass Balance" approach.A production batch with "typical" purity used without rigorous cross-characterization.
Traceability High: Traceable to SI units or primary pharmacopeial standards (if available).Medium: Traceable to the instruments and primary standards used for its characterization.Low: No formal traceability chain.
Cost/Time High Cost / Low Time: Expensive (

2000/mg), immediate availability.
Medium Cost / High Time: Requires ~2 weeks of analytical labor (NMR, KF, TGA, HPLC).Low Cost / Low Time: Readily available from synthesis.
Risk Profile Low: CoA is legally defensible in regulatory filings (IND/NDA).Manageable: Acceptable if the qualification protocol (see Part 4) is robust.Critical: High risk of "drift" where impurities in the standard mask impurities in the sample.
Recommended Use Method Validation & Critical Release: Use for establishing the Relative Response Factor (RRF).Routine QC: Use for daily batch release testing after calibration against Option A.Internal Research Only: Non-GMP structure confirmation.

Part 3: Analytical Method Performance & Validation

To qualify this standard, "purity" alone is insufficient; you must determine "potency." The following analytical architecture is required.

Structural Identification (The "Identity" Pillar)

Before potency assignment, the structure must be unequivocally confirmed to rule out regioisomers.

  • 1H NMR (DMSO-d6): Look for the characteristic methoxy singlet (~3.9 ppm) and the methylene singlet (~3.6 ppm). The pyrimidine ring protons (H2 and H6) should appear as distinct singlets or doublets depending on substitution, typically downfield (>8.0 ppm).

  • MS/MS: Confirm parent ion

    
     and fragmentation loss of the methoxy group or decarboxylation.
    
Chromatographic Purity (HPLC-UV)

Challenge: Pyrimidines are basic; the acetic acid tail is acidic.[1] Standard C18 columns often yield tailing peaks. Solution: Use a "Mixed-Mode" or Polar-Embedded column (e.g., Waters XSelect HSS T3 or Phenomenex Synergi Polar-RP) with buffered mobile phase.[1]

Recommended HPLC Conditions:

  • Column: C18 Polar-Embedded, 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 15 mins.

  • Detection: UV @ 254 nm (pyrimidine max).

Impurity Pathway Visualization

The following diagram illustrates the degradation pathways that the analytical method must resolve to be valid.

ImpurityPathway Target 2-(4-Methoxypyrimidin-5-yl) acetic acid (Target Analyte) ImpurityA 4-Hydroxy Analog (Hydrolysis Impurity) Target->ImpurityA Acid/Base Hydrolysis (-CH3) ImpurityB Methyl Ester Derivative (Solvent Artifact) Target->ImpurityB Esterification in MeOH (+CH3) ImpurityC Regioisomer (Synthesis Byproduct) ImpurityC->Target Co-elution Risk

Figure 1: Critical degradation pathways and impurity risks for this compound. Note the risk of esterification if Methanol is used as a diluent.

Part 4: Protocol for Qualification (The "Mass Balance" Approach)

For Option B (In-House Standard) , you cannot assume 100% potency.[1] You must calculate it using the Mass Balance Equation . This is the industry gold standard for assigning potency to secondary standards [1, 2].

The Equation
graphic Purity}{100}
[1]
Step-by-Step Qualification Workflow
  • Homogeneity Assessment:

    • Blend the bulk candidate material thoroughly.

    • Take samples from Top, Middle, and Bottom.

    • Verify HPLC purity consistency (< 0.5% RSD).

  • Thermogravimetric Analysis (TGA) / Karl Fischer (KF):

    • Objective: Quantify water and volatiles.

    • Note: This molecule is polar; KF is preferred over TGA if the molecule decomposes before water evolves.

  • Residual Solvents (GC-HS):

    • Quantify entrapped synthesis solvents (e.g., Ethyl Acetate, THF).

    • Limit: If >0.5%, it significantly impacts potency.

  • Residue on Ignition (ROI):

    • Quantify inorganic salts (sulfated ash).

  • Potency Assignment:

    • Apply the Mass Balance equation.[3][4][5]

    • Example Calculation:

      • HPLC Purity: 99.4%[1]

      • Water (KF): 0.3%

      • Solvents (GC): 0.1%

      • ROI: 0.1%[1]

      • Potency =

        
        [1]
        
Qualification Workflow Diagram

QualificationWorkflow Start Crude Candidate Material Purify Recrystallization (Target >99.0% Area) Start->Purify ID Structural ID (1H-NMR, MS, IR) Purify->ID Purity Purity Assessment (HPLC-UV + GC-HS + KF + ROI) ID->Purity Purity->Purify If Purity < 99.0% Calc Mass Balance Calculation (Potency Assignment) Purity->Calc Release Release as Working Standard (Valid for 12 Months) Calc->Release

Figure 2: Workflow for qualifying an In-House Working Standard according to ICH Q7 guidelines.

Part 5: Stability & Handling[1]

  • Hygroscopicity: The acetic acid moiety makes the solid hygroscopic. Store in a desiccator at -20°C .

  • Diluent Selection: Avoid pure methanol for stock solutions to prevent methyl ester formation (Impurity B in Figure 1). Use Acetonitrile:Water (50:50) or freshly prepared buffer.

References

  • ICH Harmonised Tripartite Guideline. (2000). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation. [Link]

  • Kuselman, I., et al. (2017). Certification of Reference Standards in Pharmacy: Mass Balance Method. ResearchGate.[6] [Link]

  • U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Q3A Impurities in New Drug Substances.[Link]

  • Gorog, S. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives.[6] ResearchGate.[6] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.